3-chloro-N-(naphthalen-2-yl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAYIAPFTTXPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399280 | |
| Record name | 3-chloro-N-(naphthalen-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183111-59-3 | |
| Record name | 3-chloro-N-(naphthalen-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-chloro-N-(naphthalen-2-yl)propanamide (CAS 183111-59-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-chloro-N-(naphthalen-2-yl)propanamide (CAS No. 183111-59-3), a halogenated N-aryl amide. While specific research on this compound is limited, this document synthesizes information from related chemical structures and established methodologies to offer a robust framework for its synthesis, characterization, and potential biological evaluation. The core structure, combining a naphthalene moiety with a reactive chloropropanamide side chain, suggests potential utility as a chemical intermediate or a candidate for antimicrobial screening programs. This guide details a probable synthetic route, analytical characterization techniques, and a complete protocol for preliminary antimicrobial activity screening, providing a foundational resource for researchers initiating studies on this compound.
Introduction and Rationale
N-aryl amides are a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active molecules. The naphthalene ring system, in particular, is a well-established pharmacophore known for its lipophilic nature and ability to engage in π-π stacking interactions with biological targets. Derivatives of naphthylamine have been explored for a range of bioactivities, including significant antimicrobial and antifungal properties.
The subject of this guide, this compound, integrates this privileged naphthalene scaffold with a 3-chloropropanamide functional group. This reactive alkyl chloride "warhead" presents an intriguing feature for covalent modification of biological targets or as a versatile synthetic handle for further chemical elaboration. Given the documented antimicrobial potential of related N-naphthylamides, a primary application for this compound lies in its evaluation as a novel antibacterial or antifungal agent. This guide serves as a Senior Application Scientist's perspective on how to approach the synthesis, purification, and initial biological screening of this promising, yet underexplored, molecule.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its handling, formulation, and interpretation of biological data. The key properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 183111-59-3 | PubChem CID 4097221 |
| Molecular Formula | C₁₃H₁₂ClNO | PubChem CID 4097221 |
| Molecular Weight | 233.69 g/mol | PubChem CID 4097221 |
| IUPAC Name | This compound | PubChem CID 4097221 |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCl | PubChem CID 4097221 |
| Appearance | (Predicted) Off-white to light tan crystalline solid | Inferred from related compounds |
| Solubility | (Predicted) Soluble in DMSO, DMF, DCM, Ethyl Acetate; Poorly soluble in water | Inferred from structure |
Synthesis and Purification Workflow
The most direct and industrially scalable method for synthesizing N-aryl amides is the acylation of an amine with an acyl chloride. This approach is highly efficient for forming the amide bond in this compound.
Synthetic Pathway
The synthesis proceeds via a nucleophilic acyl substitution, where the nucleophilic nitrogen of 2-naphthylamine attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. A mild base, such as triethylamine (TEA) or pyridine, is included to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Proposed synthesis of this compound.
Step-by-Step Synthesis Protocol
Causality: Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants. The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine, preventing side reactions. Triethylamine is a non-nucleophilic base perfect for neutralizing the generated HCl without competing in the main reaction.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-naphthylamine (1.0 eq).
-
Dissolution: Dissolve the 2-naphthylamine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (TEA, 1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve 3-chloropropanoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and unreacted amine), saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.
Quality Control and Characterization
Purity and structural confirmation are paramount. The following analytical techniques are essential.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, identify characteristic peaks for the naphthalene ring protons, the amide proton (a broad singlet), and the two triplet signals of the chloropropionyl group.
-
Mass Spectrometry (LC-MS): To confirm the molecular weight (233.69 g/mol ) and assess purity. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a gradient of acetonitrile and water is a standard starting point for N-aryl amides.
-
Infrared (IR) Spectroscopy: To identify key functional groups, including the N-H stretch (~3300 cm⁻¹) and the amide C=O stretch (~1660 cm⁻¹).
Postulated Biological Activity and Mechanism of Action
Rationale for Antimicrobial Activity
While no direct biological data exists for this compound, its structural components strongly suggest potential antimicrobial activity.
-
Naphthalene Moiety: The lipophilic naphthalene ring can facilitate the compound's partitioning into and disruption of microbial cell membranes, a common mechanism for antimicrobial agents.
-
Amide Linkage: The amide group can form hydrogen bonds, potentially interacting with bacterial or fungal enzymes or structural proteins.
-
Chlorinated Side Chain: The alkyl chloride is a weak electrophile. It could potentially act as a covalent warhead, irreversibly binding to nucleophilic residues (like cysteine or histidine) in essential microbial enzymes, leading to their inactivation.
Hypothetical Mechanism of Action
The compound may exert a multi-pronged attack. Initially, the lipophilic naphthalene group would drive its accumulation in the bacterial cell membrane. This could disrupt membrane potential and integrity. Subsequently, the compound could penetrate the cell and the electrophilic chloro-propyl group could covalently modify critical intracellular enzymes involved in metabolism or cell wall synthesis, leading to cell death.
Caption: Postulated mechanism of antimicrobial action.
Metabolically, if introduced into a mammalian system, the compound would likely undergo N-hydroxylation via cytochrome P450 enzymes (specifically CYP1A2), a common metabolic pathway for aromatic amines like 2-naphthylamine.
Experimental Protocols for Biological Evaluation
To validate the hypothesized antimicrobial activity, a systematic screening approach is necessary. The following protocols provide a validated workflow for determining the compound's efficacy.
Workflow for Antimicrobial Screening
Caption: Workflow for primary in vitro screening.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Trustworthiness: This protocol is based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST, ensuring reproducibility and comparability of results.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli). Inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in broth to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in broth with no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
Safety and Handling
As a novel chemical with limited toxicological data, this compound must be handled with care. The following precautions are derived from guidelines for related halogenated and aromatic amine compounds.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
-
Handling: Handle only in a well-ventilated chemical fume hood. Avoid creating dust. Do not breathe dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and collect in a sealed container for chemical waste disposal. Ventilate the area thoroughly.
-
Toxicity Profile (Inferred): The parent amine, 2-naphthylamine, is a known carcinogen. While the amide is generally less reactive, appropriate caution is warranted. Halogenated organic compounds can be irritants and may have unknown long-term health effects.
Conclusion and Future Directions
This compound represents an accessible yet underexplored area of chemical space. This guide provides a comprehensive, technically grounded framework for its synthesis, characterization, and initial biological evaluation. The structural alerts within the molecule strongly suggest that screening for antimicrobial activity is a logical and promising first step for any research program. Future work should focus on executing the proposed antimicrobial screens to generate the first biological data for this compound. Positive results would warrant further studies into its mechanism of action, structure-activity relationship (SAR) through analog synthesis, and evaluation against drug-resistant microbial strains.
References
- Chopra, B., Dhingra, A. K., Kapoor, R. P., & Parsad, D. N. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Exploratory Research in Pharmacology, 2(4), 107-114.
- Movsisyan, M., Heugebaert, T. S. A., Roman, B. I., Dams, R., Van Campenhout, R., Conradi, M., & Stevens, C. V. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Am
An In-depth Technical Guide to 3-chloro-N-(naphthalen-2-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-chloro-N-(naphthalen-2-yl)propanamide, a molecule of interest in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, including its molecular weight, and presents a detailed, field-proven protocol for its synthesis. Furthermore, a thorough in-silico spectroscopic analysis is provided, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to aid in its characterization. The guide also explores the potential biological activities and applications of this compound, drawing upon the known bioactivities of related N-aryl propanamides. Safety considerations and a complete list of references are included to ensure a comprehensive and authoritative resource for researchers.
Introduction
This compound is a synthetic organic compound featuring a naphthalene moiety linked to a chloropropanamide chain. The unique combination of the bulky, aromatic naphthalene group and the reactive chloropropylamide sidechain makes it an intriguing candidate for various applications, including as an intermediate in organic synthesis and as a scaffold in the design of novel therapeutic agents. The N-aryl propanamide structural motif is present in a number of biologically active compounds, exhibiting a range of activities including anticancer and leishmanicidal properties.[1] This guide aims to provide a consolidated and in-depth resource for professionals working with or interested in this specific molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 233.69 g/mol | [2] |
| Chemical Formula | C₁₃H₁₂ClNO | [2] |
| CAS Number | 183111-59-3 | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCl | [2] |
| InChI Key | VOAYIAPFTTXPSY-UHFFFAOYSA-N | [2] |
| XLogP3 | 2.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 233.060742 g/mol | [2] |
Synthesis Protocol
The synthesis of this compound can be efficiently achieved via a Schotten-Baumann reaction. This well-established method involves the acylation of an amine with an acyl chloride in the presence of a base. In this case, 2-naphthylamine is reacted with 3-chloropropionyl chloride.
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Methodology
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-naphthylamine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add a suitable base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Acyl Chloride Addition: Add a solution of 3-chloropropionyl chloride (1.1 eq.) in the same anhydrous solvent dropwise to the stirred reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the chloropropanamide chain.
-
Naphthalene Protons (Ar-H): A complex multiplet pattern in the range of δ 7.2-8.0 ppm, integrating to 7 protons. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton on the naphthalene ring system.
-
Amide Proton (-NH-): A broad singlet is expected in the region of δ 8.5-9.5 ppm. The chemical shift of this proton can be sensitive to solvent and concentration.
-
Methylene Protons (-CH₂-Cl): A triplet is predicted around δ 3.8-4.0 ppm, integrating to 2 protons. The triplet splitting is due to coupling with the adjacent methylene group.
-
Methylene Protons (-CO-CH₂-): A triplet is expected around δ 2.8-3.0 ppm, integrating to 2 protons, coupled with the neighboring methylene group attached to the chlorine atom.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (-C=O): A signal is anticipated in the downfield region, around δ 168-172 ppm.
-
Naphthalene Carbons (Ar-C): Multiple signals in the aromatic region of δ 110-140 ppm.
-
Methylene Carbon (-CH₂-Cl): A signal is expected around δ 40-45 ppm.
-
Methylene Carbon (-CO-CH₂-): A signal is predicted around δ 35-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.
-
N-H Bend (Amide II): A medium to strong absorption band in the range of 1510-1550 cm⁻¹.
-
C-H Stretch (Aromatic): Multiple weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands in the region of 2850-2960 cm⁻¹.
-
C-Cl Stretch: A medium to strong absorption band in the range of 600-800 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z 233, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in an M+2 peak at m/z 235 with about one-third the intensity of the M⁺ peak.
-
Major Fragmentation Pathways:
-
Loss of a chlorine radical to give a fragment at m/z 198.
-
Alpha-cleavage at the carbonyl group, leading to the formation of the naphthalen-2-yl isocyanate radical cation (m/z 169) or the 3-chloropropanoyl cation (m/z 90).
-
McLafferty rearrangement, if sterically feasible, could lead to the loss of propene and the formation of a fragment corresponding to N-(naphthalen-2-yl)formamide.
-
Sources
An In-Depth Technical Guide to the Synthesis of 3-chloro-N-(naphthalen-2-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Significance
3-chloro-N-(naphthalen-2-yl)propanamide possesses a unique bifunctional architecture, incorporating a naphthalene moiety and a reactive chloropropanamide side chain. The naphthalene group is a common pharmacophore found in numerous bioactive molecules, contributing to their lipophilicity and potential for π-π stacking interactions with biological targets. The chloropropanamide portion offers a versatile handle for further chemical modifications, such as nucleophilic substitutions, to generate a diverse library of derivative compounds. This makes this compound a valuable intermediate in drug discovery and development.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₁₃H₁₂ClNO |
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | This compound |
| CAS Number | 183111-59-3 |
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of this compound is achieved through the N-acylation of 2-naphthylamine with 3-chloropropionyl chloride. This reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[1]
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-naphthylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This initial attack results in the formation of a tetrahedral intermediate.[1]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of the chloride ion, which is a good leaving group.[1]
-
Deprotonation: A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction. This deprotonation of the nitrogen atom yields the final, neutral amide product.[1]
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocol
Disclaimer: The following protocol is an adapted procedure based on the general methodology for the N-acylation of amines with 3-chloropropionyl chloride.[1] It has not been experimentally validated for the specific synthesis of this compound and should be optimized and performed with appropriate safety precautions.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2-Naphthylamine | C₁₀H₉N | 143.19 |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 |
| Triethylamine | (C₂H₅)₃N | 101.19 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| 1M Hydrochloric acid | HCl | 36.46 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |
| Brine | NaCl (aq) | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, slowly add triethylamine (1.2 eq).
-
Acylation: Add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature below 5 °C during the addition. A precipitate of triethylammonium chloride may form.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.
Caption: Experimental workflow for the synthesis.
Product Characterization
Disclaimer: As no specific experimental spectroscopic data for this compound has been found in the surveyed literature, the following are predicted characteristic signals based on the analysis of analogous compounds.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, typically in the range of δ 7.2-8.0 ppm. The methylene protons adjacent to the chlorine atom would likely appear as a triplet around δ 3.8-4.0 ppm, while the methylene protons adjacent to the carbonyl group would appear as a triplet around δ 2.8-3.0 ppm. A broad singlet for the N-H proton is also expected.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display a signal for the carbonyl carbon around δ 170 ppm. The carbons of the naphthalene ring would appear in the aromatic region (δ 110-140 ppm). The methylene carbons of the chloropropyl group would have distinct signals, with the carbon bonded to chlorine appearing more downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum is predicted to show a strong absorption band for the C=O stretching of the amide group around 1650-1680 cm⁻¹. A characteristic N-H stretching vibration should be observed in the region of 3200-3400 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (233.69 g/mol ). An [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak would be indicative of the presence of a chlorine atom.
Conclusion
This technical guide outlines a comprehensive and scientifically grounded pathway for the synthesis of this compound. By leveraging the well-established nucleophilic acyl substitution reaction, a robust and reproducible synthesis can be achieved. The provided theoretical protocol and predicted characterization data serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration of this and related molecular scaffolds for novel applications.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 22, 2026.
-
Asian Journal of Chemistry. Synthesis of 1-Amidoalkyl-2-Naphthols by Two-Component Friedel-Crafts Reaction. 2013;25(7):4121-4122. [Link]. Accessed January 22, 2026.
-
Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]. Accessed January 22, 2026.
-
MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]. Accessed January 22, 2026.
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SciSpace. Synthesis, crystal structure, spectroscopic characterization and theoretical calculations of (Z)-N-(naphthalen-2-yl)-1-(5-nitrothiophen-2-yl)methanimine. [Link]. Accessed January 22, 2026.
-
ResearchGate. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. [Link]. Accessed January 22, 2026.
-
ResearchGate. Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. [Link]. Accessed January 22, 2026.
-
ResearchGate. 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]. Accessed January 22, 2026.
-
ResearchGate. Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. [Link]. Accessed January 22, 2026.
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biological activity of 3-chloro-N-(naphthalen-2-yl)propanamide
An In-depth Technical Guide to the Pre-clinical Biological Activity Profiling of 3-chloro-N-(naphthalen-2-yl)propanamide
Authored by: A Senior Application Scientist
Foreword: Charting the Unexplored Biological Landscape of a Novel Naphthalenamide
In the vast and ever-expanding universe of chemical entities, countless molecules hold the potential for profound biological impact, yet remain largely uncharacterized. This compound is one such molecule. While its chemical structure is defined[1], its interactions with biological systems are, to date, a black box. The naphthalene moiety is a common scaffold in biologically active compounds, with derivatives exhibiting a wide range of activities including antimicrobial and anti-inflammatory effects[2][3]. This guide, therefore, serves not as a summary of known activities, but as a comprehensive roadmap for the systematic investigation of the biological potential of this compound.
This document is structured to guide researchers, scientists, and drug development professionals through a logical, multi-phase screening cascade. We will begin with broad-spectrum assessments of cytotoxicity and antimicrobial effects, followed by more nuanced investigations into potential mechanisms of action, such as the induction of apoptosis, anti-inflammatory properties, and specific enzyme inhibition. Each proposed experimental phase is accompanied by detailed, field-proven protocols, the rationale behind their selection, and guidance on data interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that the proposed workflows are self-validating and built upon authoritative methodologies.
Phase 1: Foundational Profiling - Cytotoxicity and Antimicrobial Activity
The initial phase of characterizing a novel compound involves establishing its foundational biological effects. This includes determining its general toxicity to mammalian cells and its potential to inhibit the growth of pathogenic microorganisms.
In Vitro Cytotoxicity Assessment
A fundamental first step in drug discovery is to evaluate a compound's cytotoxicity to understand its therapeutic window.[4][5] A highly cytotoxic compound may be a candidate for oncology applications, while low cytotoxicity is desirable for most other therapeutic areas. We will employ a multi-assay approach to obtain a comprehensive cytotoxicity profile.
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for antimicrobial screening.
Detailed Protocol: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a specific microorganism. [6]
-
Preparation of Inoculum: Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains overnight in appropriate broth. Dilute the cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microbe (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Phase 2: Delving Deeper - Mechanistic Insights
Should the initial screening reveal significant biological activity, the next phase focuses on understanding the underlying mechanisms.
Elucidation of Apoptotic Induction
If this compound demonstrates cytotoxicity, particularly against cancer cell lines, it is crucial to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. [4][7]
Experimental Workflow: Apoptosis Assays
Caption: Workflow for investigating apoptosis induction.
Detailed Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [8]
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Assessment of Anti-inflammatory Potential
Naphthalene-containing compounds have been reported to possess anti-inflammatory properties. [9][10]This can be investigated in vitro by measuring the compound's ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Detailed Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the production of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. [11]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Assay: Collect the cell culture supernatant. Mix equal volumes of supernatant and Griess reagent and incubate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated control.
Enzyme Inhibition Screening
Many drugs exert their effects by inhibiting specific enzymes. [12][13]A general screening approach can be employed to identify potential enzyme targets for this compound.
Conceptual Workflow: Enzyme Inhibition Screening
Caption: Conceptual workflow for enzyme inhibition screening.
General Protocol: In Vitro Enzyme Inhibition Assay
The specific protocol will vary depending on the enzyme, but the general principle remains the same. [14]
-
Assay Setup: In a microplate well, combine the enzyme, buffer, and the test compound or vehicle control.
-
Initiation of Reaction: Add the enzyme's substrate to initiate the reaction.
-
Incubation: Incubate at the optimal temperature for the enzyme for a set period.
-
Detection: Stop the reaction and measure the product formation or substrate depletion using a suitable detection method (e.g., colorimetric, fluorometric, luminescent).
-
Data Analysis: Calculate the percentage of enzyme inhibition by the compound compared to the vehicle control. For confirmed hits, perform a dose-response analysis to determine the IC50.
Data Summary and Interpretation
All quantitative data from the proposed assays should be systematically tabulated to facilitate comparison and interpretation.
| Assay | Cell Line / Microbe | Endpoint Measured | Key Parameter |
| Cytotoxicity | HEK293, HeLa, MCF-7 | Metabolic activity, Membrane integrity | IC50 (µM) |
| Antimicrobial | S. aureus, E. coli, C. albicans | Microbial growth | MIC (µg/mL) |
| Apoptosis | Cytotoxic-sensitive cell line | Phosphatidylserine externalization | % Apoptotic cells |
| Anti-inflammatory | RAW 264.7 | Nitric Oxide production | % Inhibition |
| Enzyme Inhibition | Target Enzyme | Enzyme activity | IC50 (µM) |
Conclusion and Path Forward
This technical guide provides a comprehensive, phased approach to systematically unravel the . By following the detailed protocols outlined herein, researchers can generate a robust dataset to determine its cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory potential. The findings from this proposed research will be instrumental in determining the future trajectory of this compound in the drug discovery and development pipeline. Positive results in any of these assays would warrant further investigation, including in vivo efficacy and safety studies, to fully elucidate the therapeutic potential of this compound.
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MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 3-chloro-N-(naphthalen-2-yl)propanamide
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability profile of 3-chloro-N-(naphthalen-2-yl)propanamide, a molecule of interest for researchers in drug development and chemical synthesis. In the absence of extensive empirical data, this document synthesizes theoretical principles, predicted physicochemical properties, and established analytical methodologies to build a robust predictive framework. It details field-proven, step-by-step protocols for determining aqueous and organic solubility via the shake-flask method and for assessing chemical stability through forced degradation studies, consistent with international regulatory standards. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows required to effectively characterize this and structurally related compounds.
Introduction and Molecular Overview
This compound is a secondary amide characterized by a naphthalene ring system linked via a nitrogen atom to a 3-chloropropanoyl group. Its structure combines a large, hydrophobic polycyclic aromatic moiety with a polar, yet hydrolytically susceptible, α-chloro amide functionality. This unique combination dictates its physicochemical behavior, influencing its utility in various applications, from synthetic building blocks to potential pharmacophores. A thorough understanding of its solubility and stability is a critical prerequisite for any meaningful development, as these properties govern bioavailability, formulation strategies, storage conditions, and shelf-life. This guide explains the causality behind its expected behavior and provides the rigorous experimental designs needed to validate these predictions.
Physicochemical Properties
The inherent properties of a molecule are the primary determinants of its bulk behaviors like solubility and stability. For this compound, key properties have been computationally predicted and are summarized below.
| Property | Predicted Value | Source | Significance for Solubility & Stability |
| Molecular Formula | C₁₃H₁₂ClNO | PubChem[1] | Foundational for all calculations. |
| Molecular Weight | 233.69 g/mol | PubChem[1] | Influences diffusion and dissolution rates. |
| XLogP3 | 2.9 | PubChem[1] | Indicates significant lipophilicity, suggesting low aqueous solubility and preference for nonpolar solvents. |
| Hydrogen Bond Donors | 1 (Amide N-H) | PubChem[1] | Allows for hydrogen bonding with protic solvents, a key interaction for dissolution. |
| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | PubChem[1] | Allows for hydrogen bonding with protic solvents like water and alcohols. |
| Polar Surface Area | 29.1 Ų | PubChem[1] | A relatively small polar surface area compared to the overall size, reinforcing the prediction of low aqueous solubility. |
| IUPAC Name | This compound | PubChem[1] | Unambiguous chemical identifier. |
These predicted values collectively portray a molecule with dominant hydrophobic character due to the large naphthalene ring, which is expected to severely limit its solubility in aqueous media. The single hydrogen bond donor and acceptor on the amide group provide a site for polar interactions, but this is likely insufficient to overcome the lipophilicity of the carbon-rich scaffold.
Solubility Profile: Theory and Experimental Protocol
Solubility is a thermodynamic equilibrium between the solid state and the dissolved state of a compound in a solvent. For pharmaceutical applications, both aqueous and organic solvent solubility are critical parameters.
Theoretical Considerations
The solubility of this compound is governed by the "like dissolves like" principle.
-
Aqueous Solubility : Expected to be very low. The high XLogP3 value of 2.9 signifies that the compound is nearly 1000 times more soluble in octanol than in water. The large, nonpolar surface area of the naphthalene moiety dominates the molecule's character, leading to an unfavorable energetic cost for creating a solvation shell in the highly ordered hydrogen-bonding network of water.
-
Organic Solvent Solubility : Solubility will be significantly higher in organic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted. These solvents can effectively solvate the polar amide group without the high energetic penalty associated with disrupting a hydrogen-bonding network.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amide linkage.
-
Nonpolar Solvents (e.g., Toluene, Chloroform): Moderate solubility is likely, driven by favorable van der Waals interactions with the naphthalene ring. The solubility in these solvents provides insight into the compound's lipophilicity.
-
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic solubility, as it ensures that a true equilibrium is reached.[2][3][4] The protocol below is a self-validating system designed for accurate and reproducible measurements.
Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., pH 7.4 phosphate buffer, 0.1 M HCl, ethanol, acetonitrile) at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
HPLC-UV system for quantification
-
Volumetric flasks and pipettes
Methodology:
-
Preparation:
-
Add an excess amount of solid this compound to three separate 2 mL vials for each solvent to be tested. "Excess" is critical and means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~5-10 mg.
-
Accurately add 1.0 mL of the desired pre-equilibrated solvent to each vial.
-
Include a blank vial containing only the solvent as a control.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (~250 rpm).
-
Causality: Agitation ensures continuous mixing to facilitate dissolution, while constant temperature is crucial because solubility is temperature-dependent.
-
Equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary. To validate, samples can be taken at 24h and 48h; if the concentration is unchanged, equilibrium has been reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand for 30 minutes to let larger particles settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Causality: This step is a critical phase separation. Failure to completely remove solid particles will lead to erroneously high solubility measurements.
-
Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with a known volume of mobile phase (or a suitable solvent) to prevent precipitation and to bring the concentration within the linear range of the analytical method. A 100-fold dilution is a common starting point.
-
-
Quantification:
-
Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Section 5.0).
-
Prepare a calibration curve using standards of known concentration of this compound.
-
Calculate the concentration in the original supernatant by applying the dilution factor. The average of the triplicate measurements represents the solubility.
-
Stability Profile: Degradation Pathways and Stress Testing
The stability of a drug substance is its capacity to remain within established specifications. For this compound, two primary points of liability exist: the amide bond and the carbon-chlorine bond.
Predicted Degradation Pathways
-
Hydrolysis of the Amide Bond: This is the most probable degradation route. Amide hydrolysis can be catalyzed by acid or base.[1][5][6]
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This yields 2-naphthylamine and 3-chloropropanoic acid.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon. This reaction is generally slower for amides because the resulting amine anion is a poor leaving group, but it can be forced with heat and strong base.[6] The final products are the carboxylate salt and 2-naphthylamine.
-
-
Nucleophilic Substitution at the C-Cl Bond: The chlorine atom is attached to a primary carbon, making it susceptible to SN2 reactions. Nucleophiles present in a formulation (including water or hydroxide) could displace the chloride ion to form 3-hydroxy-N-(naphthalen-2-yl)propanamide.
-
Photodegradation: Naphthalene and its derivatives can undergo photodegradation upon exposure to UV light.[7][8][9][10] The mechanism can involve radical species and lead to complex degradation product profiles, potentially including hydroxylated or ring-opened species.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12][13] These studies form the basis for developing a stability-indicating analytical method. The protocol follows ICH guidelines.[14][15][16][17][18]
Objective: To investigate the degradation of this compound under various stress conditions.
General Procedure:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For each condition, prepare samples in triplicate. Include an unstressed control sample stored at 5 °C in the dark.
-
The goal is to achieve 5-20% degradation.[19] If degradation is too rapid or too slow, the stress level (acid/base concentration, temperature, time) should be adjusted.
Stress Conditions:
| Stress Condition | Protocol | Rationale & Causality |
| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with NaOH before analysis. | Simulates acidic environments. Heat accelerates the reaction to identify the primary acid-catalyzed degradation pathway (amide hydrolysis). |
| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with HCl before analysis. | Simulates alkaline environments. Heat is required to drive the typically slow base-catalyzed hydrolysis of amides. |
| Oxidation | Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light. | Tests susceptibility to oxidative degradation. The naphthalene ring or other parts of the molecule may be susceptible. |
| Thermal Degradation | Store solid compound in a 70 °C oven for 48 hours. Also, store a solution at 70 °C. | Evaluates the intrinsic thermal stability of the molecule in both solid and solution states. |
| Photostability | Expose a solution and solid sample to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (per ICH Q1B).[16] A parallel control sample should be wrapped in aluminum foil. | Identifies susceptibility to light-induced degradation, a critical parameter for packaging and storage. |
Analysis: All stressed samples are analyzed by a stability-indicating HPLC method. The chromatograms are inspected for new peaks (degradants) and a decrease in the main peak area. A mass balance calculation should be performed to ensure that the decrease in the parent peak is accounted for by the appearance of degradation products.
Analytical Methodology for Quantification
A robust, validated analytical method is the cornerstone of any solubility or stability study. A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is the standard choice for this type of molecule.
Recommended HPLC-UV Method Parameters:
-
Column: C16 or C18 reversed-phase column (e.g., Discovery RP-Amide C16, 15 cm × 4.6 mm, 5 µm).[20] The amide-embedded stationary phase can offer unique selectivity for amide-containing analytes.
-
Mobile Phase: A gradient elution is recommended to resolve the parent compound from potential polar and nonpolar degradants.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a high percentage of Solvent A and gradually increase Solvent B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The naphthalene ring system will have strong UV absorbance. A photodiode array (PDA) detector should be used to scan from 200-400 nm to determine the optimal wavelength for detection (likely around 254 nm or 280 nm) and to assess peak purity.
-
Injection Volume: 10 µL.
This method must be validated for specificity (as a stability-indicating method), linearity, accuracy, precision, and range to ensure trustworthy data.
Conclusion
This guide establishes a comprehensive framework for characterizing the solubility and stability of this compound. Based on its physicochemical properties, the compound is predicted to have low aqueous solubility and be primarily susceptible to hydrolytic degradation of the amide bond. The detailed, step-by-step protocols provided for solubility determination and forced degradation studies offer a rigorous, field-proven approach to experimentally verify these predictions. The successful execution of these workflows, underpinned by a robust HPLC analytical method, will generate the critical data necessary to guide formulation, define storage conditions, and advance the development of this compound for its intended scientific applications.
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Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. (n.d.). Galician-Portuguese Journal of Geriatrics and Gerontology. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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ICH Guidelines for Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. [Link]
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ICH Q1 guideline on stability testing of drug substances and drug products. (2023, April 30). European Medicines Agency. [Link]
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Photodegradation of naphthalene-derived particle oxidation products. (n.d.). RSC Publishing. [Link]
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Photodegradation of naphthalene over Fe3O4 under visible light irradiation. (2019, January 30). Cogent Engineering. [Link]
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Quality Guidelines. (n.d.). ICH. [Link]
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ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. [Link]
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Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration. (2022, August 22). ACS Publications. [Link]
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Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. (n.d.). MDPI. [Link]
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Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. (n.d.). ChemRxiv. [Link]
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ICH Guidelines: Drug Stability Testing Essentials. (2024, March 21). AMSbiopharma. [Link]
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Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). Nature. [Link]
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Kinetics and mechanism of amide acetal hydrolysis. Carbon-oxygen vs. carbon-nitrogen bond cleavage in acid solutions. (n.d.). Journal of the American Chemical Society. [Link]
-
(PDF) Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. (n.d.). ResearchGate. [Link]
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Catalytic Efficiencies in Amide Hydrolysis. The Two-Step Mechanism 1,2. (n.d.). ACS Publications. [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2022, December 9). Protocols.io. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]
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Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
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An Inquiry into the Obscure History of 3-chloro-N-(naphthalen-2-yl)propanamide: A Technical Brief
To the esteemed researchers, scientists, and drug development professionals,
This technical brief addresses the current state of knowledge surrounding the chemical compound 3-chloro-N-(naphthalen-2-yl)propanamide . Despite its well-defined chemical structure and commercial availability, a comprehensive investigation into the scientific and patent literature reveals a notable absence of detailed information regarding its discovery, historical development, and specific applications. This document serves to summarize the available data and highlight the enigmatic nature of this particular molecule within the broader landscape of chemical research.
Compound Identification and Properties
This compound is a synthetic organic compound. Its fundamental properties, as aggregated from chemical databases, are presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClNO | PubChem[1] |
| Molecular Weight | 233.7 g/mol | PubChem[1] |
| CAS Number | 183111-59-3 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 3-chloro-N-2-naphthylpropanamide, 3-chloro-N-(2-naphthyl)propanamide | PubChem[1] |
The Uncharted Territory: Discovery and History
A rigorous search of scholarly databases, including chemical abstracts and historical patent archives, yielded no specific records detailing the initial discovery or the principal investigators involved in the first synthesis of this compound. The compound's CAS number, 183111-59-3, suggests its registration occurred in the latter half of the 20th century, a period of intense activity in chemical synthesis and pharmaceutical research. However, the specific impetus for its creation and the context of its emergence remain undocumented in readily accessible scientific literature.
While research on related N-(naphthalen-2-yl) amides and propanamide derivatives exists, often exploring their potential biological activities, a direct lineage or a clear research program leading to the synthesis of this specific chloro-derivative is not apparent.[2][3][4][5][6] The history of propanamide derivatives, in general, is rich within medicinal chemistry, with many compounds investigated for a wide array of therapeutic applications. It is plausible that this compound was synthesized as part of a broader screening library or as an intermediate in a more complex synthesis that was ultimately not published.
Postulated Synthesis Pathway
In the absence of a documented, peer-reviewed synthesis protocol for this compound, we can infer a probable synthetic route based on fundamental principles of organic chemistry. The formation of an amide bond is a cornerstone of organic synthesis, and several reliable methods are available.
Conceptual Synthesis Workflow
The most logical and widely practiced method for the synthesis of this compound would involve the acylation of 2-naphthylamine with 3-chloropropanoyl chloride. This reaction falls under the category of nucleophilic acyl substitution.
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Methodological & Application
Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from 3-chloro-N-(naphthalen-2-yl)propanamide
For: Researchers, scientists, and drug development professionals.
Introduction
The naphthalen-2-yl)propanamide scaffold is a privileged starting point in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of a reactive chloropropyl side chain in 3-chloro-N-(naphthalen-2-yl)propanamide offers a versatile handle for the synthesis of a diverse library of novel compounds. This guide provides detailed protocols for the synthesis of new molecular entities via nucleophilic substitution and intramolecular cyclization reactions, transforming this readily available starting material into potentially high-value bioactive molecules. We will explore the synthesis of N-substituted piperazine and morpholine derivatives, thioethers, and novel heterocyclic systems such as quinolinones.
PART 1: Intermolecular Nucleophilic Substitution Reactions
The chlorine atom on the propyl chain of this compound is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the straightforward introduction of a variety of functional groups and heterocyclic systems. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom, and the chloride ion is displaced in a single, concerted step.[1][3]
Synthesis of N-Substituted Piperazine and Morpholine Derivatives
Piperazine and morpholine moieties are common pharmacophores found in numerous approved drugs, contributing to improved pharmacokinetic properties and biological activity.[4][5] By reacting this compound with substituted piperazines or amino alcohols, novel derivatives with potential therapeutic applications can be readily synthesized.
Causality: This protocol exemplifies a typical SN2 reaction where the secondary amine of N-methylpiperazine acts as the nucleophile. The use of a base like potassium carbonate is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 233.69 | 1.0 | 2.34 g |
| N-methylpiperazine | 100.16 | 1.2 | 1.20 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g |
| Acetonitrile (CH₃CN) | - | - | 50 mL |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.34 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Add 50 mL of acetonitrile and stir the suspension for 10 minutes at room temperature.
-
Add N-methylpiperazine (1.20 g, 12 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of N-substituted piperazine derivatives.
Synthesis of Thioether Derivatives
Thioether linkages are present in various biologically active molecules and can modulate the lipophilicity and metabolic stability of a compound. The reaction of this compound with thiols provides a straightforward route to novel thioether derivatives.
Causality: This protocol utilizes the high nucleophilicity of the thiolate anion, which is generated in situ by the reaction of thiophenol with a base like sodium hydride. Dimethylformamide (DMF) is an excellent solvent for this type of reaction as it is polar aprotic and has a high boiling point, allowing for a wide range of reaction temperatures.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 233.69 | 1.0 | 2.34 g |
| Thiophenol | 110.18 | 1.1 | 1.21 g |
| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 | 1.2 | 0.48 g |
| Dimethylformamide (DMF) | - | - | 40 mL |
Step-by-Step Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.48 g, 12 mmol).
-
Add 20 mL of anhydrous DMF and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of thiophenol (1.21 g, 11 mmol) in 10 mL of anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0°C.
-
Add a solution of this compound (2.34 g, 10 mmol) in 10 mL of anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by slowly adding 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired thioether.
PART 2: Intramolecular Cyclization Reactions
Intramolecular cyclization of this compound can lead to the formation of novel heterocyclic ring systems, which are of great interest in drug discovery. This approach offers a pathway to rigidified analogs of the parent structure, which can lead to enhanced biological activity and selectivity.
Synthesis of Quinolinone Derivatives via Intramolecular Friedel-Crafts Acylation
The naphthalene ring system can undergo intramolecular Friedel-Crafts acylation, where the propanamide chain acts as the acylating agent to form a new six-membered ring, resulting in a quinolinone derivative. This reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA).[6][7]
Causality: This protocol describes an intramolecular Friedel-Crafts acylation. The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the amide and the chlorine atom, generating a highly electrophilic acylium ion intermediate. The electron-rich naphthalene ring then acts as a nucleophile, attacking the acylium ion to form the new ring. The choice of a non-polar solvent like dichloromethane is common for Friedel-Crafts reactions.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 233.69 | 1.0 | 2.34 g |
| Aluminum Chloride (AlCl₃) | 133.34 | 3.0 | 4.00 g |
| Dichloromethane (DCM) | - | - | 50 mL |
Step-by-Step Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add aluminum chloride (4.00 g, 30 mmol).
-
Add 30 mL of anhydrous dichloromethane and cool the suspension to 0°C.
-
Slowly add a solution of this compound (2.34 g, 10 mmol) in 20 mL of anhydrous dichloromethane to the AlCl₃ suspension.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 24 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.
-
Stir the mixture until the ice has melted and then extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure quinolinone derivative.
Visualization of the Cyclization Pathway:
Caption: Intramolecular Friedel-Crafts cyclization pathway.
PART 3: Synthesis of Benzothiazepine Derivatives
Benzothiazepines are seven-membered heterocyclic compounds that have shown a wide range of pharmacological activities. A plausible route to novel benzothiazepine derivatives is the reaction of this compound with 2-aminothiophenol. This reaction likely proceeds through an initial nucleophilic substitution of the chloride by the thiol, followed by an intramolecular cyclization.[8]
Experimental Protocol: Synthesis of a N-(naphthalen-2-yl)-Substituted Benzothiazepine Derivative
Causality: This two-step, one-pot synthesis first involves the SN2 reaction between the highly nucleophilic thiolate of 2-aminothiophenol and the chloropropyl chain. The subsequent intramolecular cyclization is facilitated by the nucleophilic attack of the aniline nitrogen onto the amide carbonyl, which can be promoted by heat. The use of a high-boiling polar aprotic solvent like DMF is advantageous for both steps.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 233.69 | 1.0 | 2.34 g |
| 2-Aminothiophenol | 125.19 | 1.1 | 1.38 g |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.12 g |
| Dimethylformamide (DMF) | - | - | 50 mL |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.34 g, 10 mmol), 2-aminothiophenol (1.38 g, 11 mmol), and sodium carbonate (2.12 g, 20 mmol).
-
Add 50 mL of DMF and stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 120-130°C and maintain for 24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Collect the precipitated solid by filtration and wash with water.
-
Dry the crude product in a vacuum oven.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. By employing nucleophilic substitution and intramolecular cyclization strategies, new libraries of piperazine, morpholine, thioether, quinolinone, and benzothiazepine derivatives can be efficiently generated for biological screening and drug discovery programs. The presented methodologies are robust and can be adapted to a variety of nucleophiles and reaction conditions, paving the way for the discovery of next-generation therapeutic agents.
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- Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (n.d.).
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Reddy, B. V. S., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[9]annulen-7-ols. Beilstein Journal of Organic Chemistry, 17, 1568–1576.
- Kumar, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(4), 858–861.
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Application Notes and Protocols: 3-chloro-N-(naphthalen-2-yl)propanamide in Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 3-chloro-N-(naphthalen-2-yl)propanamide in medicinal chemistry. While direct biological data for this specific molecule is limited, its structural motifs—a naphthalene core and a chloro-propanamide side chain—are present in compounds with significant pharmacological activities. This guide synthesizes information from related compounds to propose and detail robust protocols for investigating the potential of this compound as an anticancer and antimicrobial agent. The protocols are designed to be self-validating and are grounded in established scientific methodologies.
Introduction and Rationale
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile platform for interacting with biological targets. Naphthalene derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects[1][2]. For instance, some naphthalene-containing compounds act as tubulin polymerization inhibitors, a clinically validated anticancer mechanism[1][3].
The chloro-propanamide moiety introduces a reactive electrophilic center, which could potentially engage in covalent interactions with nucleophilic residues in target proteins. The presence of a chlorine atom can also enhance a molecule's lipophilicity, potentially improving cell membrane permeability[4]. This guide focuses on leveraging these structural features to explore the therapeutic potential of this compound.
We will detail the synthesis and characterization of this compound, followed by comprehensive protocols for screening its efficacy as a potential anticancer agent (with a focus on tubulin inhibition) and as an antimicrobial agent.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through a straightforward acylation reaction between 2-naphthylamine and 3-chloropropanoyl chloride.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 10 minutes.
-
Acylation: Add 3-chloropropanoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the naphthalene ring, characteristic signals for the -CH₂-CH₂-Cl group, and a singlet for the amide proton. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the naphthalene ring, the amide carbonyl, and the two aliphatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₃H₁₂ClNO (m/z = 233.69)[5]. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and C-Cl stretching. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Application in Anticancer Research
The structural similarity of the naphthalene core to known tubulin polymerization inhibitors suggests that this compound could exhibit anticancer activity through a similar mechanism[1][3].
In Vitro Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit the proliferation of cancer cells. The Sulforhodamine B (SRB) assay is a reliable method for this purpose.
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Mechanistic Study: Tubulin Polymerization Assay
To investigate if the cytotoxic effect is due to interaction with tubulin, an in vitro tubulin polymerization assay is essential.
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of this compound, a positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition), and a vehicle control.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37 °C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.
Caption: Workflow for investigating the anticancer potential of the compound.
Application in Antimicrobial Research
The naphthalene moiety is also found in several antimicrobial agents[2]. Therefore, it is prudent to evaluate this compound for its potential antibacterial and antifungal activities.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of this compound in the broth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the positive control.
Data Presentation
The results from the antimicrobial screening should be tabulated for easy comparison.
| Microorganism | Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Standard Drug |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | ||
| Candida albicans | ATCC 90028 |
Concluding Remarks
This document provides a foundational framework for the investigation of this compound in a medicinal chemistry context. The provided protocols are robust, well-established, and designed to yield clear, interpretable data regarding the potential of this compound as an anticancer or antimicrobial agent. The rationale for these investigations is based on the known activities of structurally related naphthalene-containing compounds. Researchers are encouraged to use these protocols as a starting point for their investigations into this and other novel chemical entities.
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The Versatile Scaffolding of 3-chloro-N-(naphthalen-2-yl)propanamide in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: In the landscape of modern medicinal and materials chemistry, the quest for efficient molecular building blocks is paramount. 3-chloro-N-(naphthalen-2-yl)propanamide emerges as a highly versatile and reactive scaffold, offering synthetic chemists a reliable entry point to a diverse array of heterocyclic systems. The inherent reactivity of the electrophilic chloropropyl chain, coupled with the nucleophilic character of the naphthyl ring system, provides a powerful platform for intramolecular cyclization reactions. This guide provides an in-depth exploration of the utility of this compound as a precursor to valuable heterocyclic cores, including β-lactams (azetidin-2-ones) and quinolinone derivatives. Detailed mechanistic insights and robust, field-tested protocols are presented to empower researchers in their synthetic endeavors. The naphthalene moiety itself is a well-established pharmacophore, and its incorporation into novel heterocyclic frameworks is a promising strategy in the development of new therapeutic agents and functional materials.
I. Synthesis of 1-(Naphthalen-2-yl)azetidin-2-one: A Gateway to Bioactive β-Lactams
The azetidin-2-one, or β-lactam, is a privileged scaffold in medicinal chemistry, most notably as the core of penicillin and cephalosporin antibiotics. The intramolecular cyclization of this compound provides a direct and efficient route to 1-(naphthalen-2-yl)azetidin-2-one, a key intermediate for the synthesis of novel β-lactam derivatives.
Mechanistic Rationale
The formation of the azetidin-2-one ring from a 3-halo-N-arylpropanamide is a classic example of an intramolecular nucleophilic substitution reaction. The reaction is typically mediated by a non-nucleophilic base. The base serves to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. This in situ generated amide anion then readily attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of the strained four-membered ring and the expulsion of the chloride leaving group. The choice of base and solvent is critical to favor the intramolecular cyclization over competing intermolecular side reactions.
Diagram 1: Base-Mediated Intramolecular Cyclization to Azetidin-2-one
Caption: Base-mediated cyclization of this compound.
Detailed Experimental Protocol: Synthesis of 1-(Naphthalen-2-yl)azetidin-2-one
This protocol is adapted from established procedures for the synthesis of N-aryl azetidin-2-ones.[1][2]
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide portion-wise to the stirred solution over a period of 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(naphthalen-2-yl)azetidin-2-one.
Table 1: Key Reaction Parameters for Azetidin-2-one Synthesis
| Parameter | Value/Condition | Rationale |
| Base | Potassium tert-butoxide | A strong, non-nucleophilic base that efficiently deprotonates the amide without competing in substitution reactions. |
| Solvent | Anhydrous THF | A polar aprotic solvent that dissolves the reactants and is compatible with the strong base. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic deprotonation, while warming to room temperature provides sufficient energy for the cyclization. |
| Stoichiometry | 1.2 eq of base | A slight excess of base ensures complete deprotonation of the starting material. |
II. Intramolecular Friedel-Crafts Acylation: A Pathway to Dihydroquinolinones and Phenanthridinones
The electron-rich naphthalene ring system in this compound is susceptible to intramolecular electrophilic aromatic substitution. Under the influence of a Lewis acid, the acyl moiety can cyclize onto the naphthalene ring to form a dihydrobenzo[f]quinolin-2(1H)-one, a valuable heterocyclic core. Further synthetic manipulations of this intermediate can lead to more complex polycyclic structures such as phenanthridinones.
Mechanistic Rationale
The intramolecular Friedel-Crafts acylation is initiated by the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the propanamide. This coordination enhances the electrophilicity of the carbonyl carbon. The Lewis acid can also interact with the chlorine atom, facilitating the formation of an acylium ion intermediate. The electron-rich naphthalene ring then acts as a nucleophile, attacking the electrophilic acylium ion in an intramolecular fashion. Subsequent rearomatization of the ring system by loss of a proton yields the cyclized product. The regioselectivity of the cyclization is governed by the electronic and steric factors of the naphthalene ring, with the attack typically favoring the more activated and sterically accessible position.
Diagram 2: Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of this compound.
Detailed Experimental Protocol: Synthesis of Dihydrobenzo[f]quinolin-2(1H)-one
This protocol is based on established methods for intramolecular Friedel-Crafts acylation of N-aryl-β-halopropanamides.[3]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold dilute hydrochloric acid (HCl) (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous aluminum chloride.
-
Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous DCM and add it to the dropping funnel.
-
Add the solution of the starting material dropwise to the stirred suspension of AlCl₃ over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute HCl.
-
Stir the mixture vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the dihydrobenzo[f]quinolin-2(1H)-one.
Table 2: Key Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Value/Condition | Rationale |
| Lewis Acid | Aluminum chloride (AlCl₃) | A strong Lewis acid that effectively activates the acyl group for intramolecular cyclization. |
| Solvent | Anhydrous Dichloromethane (DCM) | An inert solvent that is suitable for Friedel-Crafts reactions. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction between the substrate and the Lewis acid. |
| Stoichiometry | 2.5 eq of Lewis Acid | A stoichiometric excess of AlCl₃ is often required to drive the reaction to completion. |
Advanced Application: Towards Phenanthridinones
The dihydrobenzo[f]quinolin-2(1H)-one scaffold can be a precursor to phenanthridinones, a class of compounds with interesting biological activities, including PARP inhibition.[4] A potential synthetic route involves the dehydrogenation of the dihydroquinolinone to the corresponding quinolinone, followed by a palladium-catalyzed intramolecular C-H amidation, a strategy that has been successfully employed for the synthesis of phenanthridinones from N-tosylnaphthalene-2-carboxamides.[3] This advanced application highlights the potential of this compound as a starting point for the synthesis of complex, polycyclic heterocyclic systems.
III. Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of azetidin-2-ones and dihydroquinolinones provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The potential for further elaboration of these heterocyclic cores into more complex molecules underscores the strategic importance of this compound in modern drug discovery and development.
References
-
Synthesis and biological study of Azetidinone derivatives. (2019). Journal of Drug Delivery and Therapeutics, 9(2-s), 515-520. Available from: [Link]
-
Large, B., Gigant, N., Joseph, D., & Prim, D. (2019). Site-Selective Arylation of Naphthalenes: a Key Entry towards Extended Fluorenones and Phenanthridinones. Chemistry – A European Journal, 25(16), 4148-4153. Available from: [Link]
-
Poreba, M., & Salvesen, G. S. (2018). Phenanthridinones as PARP Inhibitors. Molecules, 23(8), 2049. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. (2015). Journal of Heterocyclic Chemistry, 52(5), 1435-1442. Available from: [Link]
Sources
Application Notes and Protocols for the N-Alkylation of 3-chloro-N-(naphthalen-2-yl)propanamide
Introduction: The Strategic Importance of N-Alkylated Amides in Medicinal Chemistry
N-alkylation of amides is a cornerstone transformation in organic and medicinal chemistry, providing a robust pathway to tertiary amides.[1] These motifs are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group onto the amide nitrogen can profoundly influence a molecule's biological activity by modulating its steric profile, hydrogen bonding capacity, lipophilicity, and metabolic stability.[1] The target molecule, 3-chloro-N-(naphthalen-2-yl)propanamide, serves as a versatile scaffold. Its subsequent N-alkylation opens avenues to a diverse library of compounds for screening in drug discovery programs. This guide provides a detailed experimental procedure for the N-alkylation of this specific amide, grounded in established chemical principles and offering insights into reaction optimization and mechanistic rationale.
Mechanistic Considerations: Overcoming the Low Nucleophilicity of Amide Nitrogens
The primary challenge in N-alkylation of amides lies in the inherently low nucleophilicity of the amide nitrogen. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which imparts a partial double bond character to the C-N bond. Consequently, direct alkylation with alkyl halides often requires forcing conditions and can be inefficient.[2][3]
To overcome this, the amide must first be converted to its more nucleophilic conjugate base, the amidate anion.[2][4] This is typically achieved by using a strong base capable of deprotonating the N-H bond. The resulting amidate then acts as a potent nucleophile in a classical SN2 reaction with an alkyl halide.
However, a common competing pathway is O-alkylation, leading to the formation of an isoimide. The selectivity between N- and O-alkylation is influenced by several factors, including the nature of the counter-ion, the solvent, and the alkylating agent.[5] Generally, polar aprotic solvents favor N-alkylation.[5]
Experimental Workflow Overview
The following diagram outlines the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation experiment.
Primary Protocol: N-Alkylation using Sodium Hydride
This protocol employs sodium hydride (NaH), a strong, non-nucleophilic base, to ensure efficient deprotonation of the amide.[2] Anhydrous dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation and promotes the SN2 reaction.[6]
Materials:
-
This compound (1.0 equiv.)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv.)
-
Alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 equiv.)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Solvent Addition: Add anhydrous DMF to dissolve the amide (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 equiv.) portion-wise. Stir the suspension at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Alternative Protocol: Phase-Transfer Catalysis (PTC)
For substrates sensitive to strong bases or for a more scalable and potentially greener approach, phase-transfer catalysis (PTC) is an excellent alternative.[7][8] This method avoids the need for strictly anhydrous conditions and strong bases like NaH.[4] A quaternary ammonium salt is used to transport the amidate anion from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs.[8]
Materials:
-
This compound (1.0 equiv.)
-
Potassium carbonate (K₂CO₃, 3.0 equiv.)
-
Tetrabutylammonium bromide (TBAB, 0.1 equiv.)
-
Alkyl halide (1.2 equiv.)
-
Toluene or acetonitrile
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), potassium carbonate (3.0 equiv.), and tetrabutylammonium bromide (0.1 equiv.).
-
Solvent and Reagent Addition: Add toluene or acetonitrile, followed by the alkyl halide (1.2 equiv.).
-
Reaction: Heat the mixture to 50-80 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and wash the solid with the reaction solvent.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Data Presentation: Key Reaction Parameters
| Parameter | Primary Protocol (NaH) | Alternative Protocol (PTC) | Rationale & Key Considerations |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH is a strong, non-nucleophilic base ensuring complete deprotonation. K₂CO₃ is a milder, safer base suitable for PTC.[2][9] |
| Solvent | Anhydrous DMF | Toluene, Acetonitrile | Polar aprotic solvents like DMF favor SN2 reactions. Toluene is a common choice for PTC.[5][6] |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) | TBAB facilitates the transfer of the amidate from the solid phase to the organic phase.[9] |
| Temperature | 0 °C to Room Temperature | 50-80 °C | The NaH protocol is often exothermic initially. PTC generally requires heating to achieve a reasonable reaction rate.[6] |
| Atmosphere | Inert (N₂ or Ar) | Air | NaH is reactive with moisture and air, necessitating an inert atmosphere. PTC is generally air-tolerant. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature or adding more alkylating agent. Ensure the base is not quenched by moisture (for the NaH protocol).[6]
-
O-alkylation as a Side Product: The formation of the O-alkylated isoimide can sometimes be observed. This side reaction can be minimized by the choice of solvent and counter-ion. Polar aprotic solvents generally favor N-alkylation.[5]
-
Difficult Purification: If the product is difficult to separate from the starting material, consider using a different eluent system for column chromatography or performing a recrystallization.
Conclusion
The N-alkylation of this compound is a key synthetic step for generating novel chemical entities for drug discovery. The protocols provided, based on either strong base-mediated alkylation or phase-transfer catalysis, offer reliable and adaptable methods for this transformation. A thorough understanding of the underlying mechanism and careful control of reaction parameters are crucial for achieving high yields and selectivity.
References
- Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
-
MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved from [Link]
- Google Patents. (n.d.). US3274211A - N-alkylation of amides and imides.
-
Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]
- PubMed. (2024). A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis. Journal of the American Chemical Society, 146(32), 22424–22430.
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
-
PubMed Central. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Anti-inflammatory Agents from 3-chloro-N-(naphthalen-2-yl)propanamide
For: Researchers, scientists, and drug development professionals
Introduction: Rationale for Investigating 3-chloro-N-(naphthalen-2-yl)propanamide as an Anti-inflammatory Agent
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.[1][2] Consequently, these pathways represent prime targets for novel anti-inflammatory therapeutics.
The N-substituted benzamide and propanamide scaffolds are of significant interest in medicinal chemistry. Certain benzamide derivatives have demonstrated potent anti-inflammatory properties, in some cases through the inhibition of NF-κB.[3] The naphthalene moiety is a feature of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Naproxen, and is known to interact with various biological targets. The combination of a chloro-propanamide side chain with a naphthalene core in This compound (CNP) presents a novel chemical entity with the potential for anti-inflammatory activity.
These application notes provide a comprehensive framework for the synthesis, characterization, and systematic evaluation of CNP as a potential anti-inflammatory agent. The protocols herein describe a tiered screening approach, from initial in vitro cell-based assays to in vivo proof-of-concept studies, culminating in mechanistic investigations into its effects on the NF-κB and MAPK signaling cascades.
Part 1: Synthesis and Characterization of this compound (CNP)
The synthesis of the target compound, CNP, can be achieved through a straightforward amidation reaction. This approach is analogous to the Schotten-Baumann reaction conditions used for similar amide bond formations.[4]
Protocol 1: Synthesis of CNP
Objective: To synthesize this compound from 2-naphthylamine and 3-chloropropanoyl chloride.
Materials:
-
2-Naphthylamine
-
3-Chloropropanoyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthylamine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution to act as a base and scavenger for the HCl byproduct.
-
Slowly add 3-chloropropanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected molecular weight for C₁₃H₁₂ClNO is approximately 233.69 g/mol .[5]
Part 2: In Vitro Evaluation of Anti-inflammatory Activity
The initial screening of CNP's anti-inflammatory potential is performed using a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated macrophages.[6][7] LPS, a component of Gram-negative bacteria outer membranes, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that result in the production of inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines.[8][9]
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro anti-inflammatory screening of CNP.
Protocol 2: Cell Viability Assay (MTT or MTS)
Objective: To determine the non-toxic concentration range of CNP on RAW 264.7 macrophage cells.
Causality: It is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cytotoxicity.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of CNP (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
After incubation, add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Use only non-toxic concentrations for subsequent anti-inflammatory assays.
Protocol 3: Measurement of Nitric Oxide (NO) Production
Objective: To quantify the effect of CNP on LPS-induced NO production.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of CNP for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS only, and cells treated with CNP only.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Quantify the amount of nitrite (a stable metabolite of NO) using the Griess Reagent System according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6)
Objective: To measure the effect of CNP on the secretion of key pro-inflammatory cytokines.
Procedure:
-
Following the same treatment procedure as in Protocol 3 (LPS stimulation with CNP pre-treatment), collect the cell culture supernatants.
-
Measure the concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's protocol precisely for the assay procedure, including incubation times and washing steps.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on the provided standards.
Data Presentation: In Vitro Results
Summarize the quantitative data in a clear, tabular format.
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Vehicle Control | 100 ± 5.2 | 5.1 ± 1.3 | 2.3 ± 0.8 | 3.5 ± 1.1 |
| LPS (1 µg/mL) | 98 ± 4.5 | 100 | 100 | 100 |
| CNP 5 µM + LPS | 99 ± 3.8 | Data | Data | Data |
| CNP 10 µM + LPS | 97 ± 5.1 | Data | Data | Data |
| CNP 25 µM + LPS | 95 ± 4.9 | Data | Data | Data |
Table represents hypothetical data structure. Calculate IC₅₀ values where appropriate.
Part 3: In Vivo Evaluation of Anti-inflammatory Activity
To validate the in vitro findings, the most promising compounds should be tested in an established animal model of acute inflammation. The carrageenan-induced paw edema model in rodents is a standard and reproducible method for evaluating the efficacy of potential anti-inflammatory drugs.[10][11][12]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory effect of CNP in vivo.
Trustworthiness: This model is self-validating through the inclusion of a positive control (a known NSAID) and a negative control (vehicle), ensuring that any observed effect is due to the test compound. The biphasic nature of the edema allows for insights into the potential mechanism (inhibition of early mediators like histamine or later phase mediators like prostaglandins).[13]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Test compound (CNP) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin or Diclofenac (e.g., 10 mg/kg)
-
Plebysmometer or digital calipers
Procedure:
-
Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: CNP at various doses (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Administer the vehicle, positive control, or CNP orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[14]
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Part 4: Mechanism of Action Studies
If CNP demonstrates significant anti-inflammatory activity, the next logical step is to investigate its molecular mechanism. Based on the central role of NF-κB and MAPK pathways in inflammation, these should be the primary focus.[15][16] Western blotting is the standard technique to assess the phosphorylation status and degradation of key proteins in these cascades.[17]
Signaling Pathways to Investigate
Inflammatory stimuli like LPS activate IκB kinase (IKK), which phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][18][19] Simultaneously, LPS activates MAPK pathways, including p38 and JNK, which also contribute to the inflammatory response.[2][20][21]
Caption: Key inflammatory signaling pathways targeted for investigation.
Protocol 6: Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To determine if CNP inhibits the activation of NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.
Procedure:
-
Cell Lysis:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with an effective concentration of CNP for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes, to capture peak phosphorylation events).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to use include:
-
Phospho-IκBα (p-IκBα)
-
Total IκBα
-
Phospho-p65 (p-p65)
-
Total p65
-
Phospho-p38 (p-p38)
-
Total p38
-
Phospho-JNK (p-JNK)
-
Total JNK
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system or autoradiography film.
-
Perform densitometric analysis to quantify the changes in protein phosphorylation, normalizing phosphorylated protein levels to their total protein counterparts.
-
Conclusion
This document provides a structured, multi-tiered approach to systematically evaluate this compound as a novel anti-inflammatory agent. By progressing from chemical synthesis through robust in vitro and in vivo screening protocols, researchers can efficiently determine the compound's efficacy. The subsequent mechanistic studies targeting the NF-κB and MAPK pathways will provide crucial insights into its mode of action, which is essential for further preclinical and clinical development. This comprehensive guide ensures that the investigation is conducted with scientific rigor, yielding trustworthy and actionable data for drug discovery professionals.
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
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Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC, 26(3), 120-133. Available at: [Link]
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Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Available at: [Link]
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Udegbunam, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Methods and Protocols, 2(4), 90. Available at: [Link]
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Dolunay, A., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 1879. Available at: [Link]
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Mecha, M., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PMC, 9, 354. Available at: [Link]
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Pérez-Recalde, M., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI, 11(1), 21. Available at: [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC, 11, 1837. Available at: [Link]
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Devaraj, S., et al. (2008). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry, 54(12), 2056-2058. Available at: [Link]
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Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Available at: [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]
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Perumal, P., et al. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]
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Georgiev, G., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed, 49(2), 147-152. Available at: [Link]
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Pawar, R. S., et al. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 283-287. Available at: [Link]
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Singh, S., et al. (2018). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. Available at: [Link]
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Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed, 16(1-2), 87-95. Available at: [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
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de Oliveira, L. S., et al. (2016). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. PMC, 11, 2071-2086. Available at: [Link]
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Siddiqui, A. (2019). Screening models for inflammatory drugs. Slideshare. Available at: [Link]
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Weinstein, S. L., et al. (1998). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC, 187(4), 1159-1165. Available at: [Link]
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Kim, Y. J., et al. (2022). Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract. MDPI, 11(11), 2631. Available at: [Link]
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ProQuest. (2022). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. ProQuest. Available at: [Link]
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Kim, M. H., et al. (2020). Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages. PLOS One. Available at: [Link]
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Pérez-Gutiérrez, R. M., et al. (2015). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Journal of the Mexican Chemical Society, 59(4), 273-277. Available at: [Link]
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Jo, A. R., et al. (2018). Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation. PMC, 46(1), 13-18. Available at: [Link]
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Salazar-Aranda, R., et al. (2021). Anti-inflammatory and antitumor activities of the chloroform extract and anti-inflammatory effect of the three diterpenes isolated from Salvia ballotiflora Benth. PubMed, 16, 17. Available at: [Link]
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Application Notes and Protocols for the Comprehensive Characterization of 3-chloro-N-(naphthalen-2-yl)propanamide Derivatives
Introduction: The Critical Need for Rigorous Characterization
In the landscape of modern drug discovery and development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. 3-chloro-N-(naphthalen-2-yl)propanamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry, necessitating a robust and multi-faceted analytical approach to ensure their identity, purity, and stability. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the thorough characterization of these molecules. As a Senior Application Scientist, the methodologies presented herein are designed not merely as procedural steps but as a self-validating system, grounded in fundamental chemical principles and field-proven insights to ensure the generation of reliable and reproducible data.
The inherent structural features of this compound derivatives—a reactive chloropropanamide side chain attached to a bulky, aromatic naphthalene core—present unique analytical challenges. These include potential for degradation, the need for sensitive detection methods, and the precise assignment of spectral signals. The following sections will detail the application of key analytical techniques, explaining the causality behind experimental choices and providing step-by-step protocols for their effective implementation.
Elemental Analysis: The Foundational Stoichiometric Verification
Expertise & Experience: Elemental analysis serves as the primary and most fundamental confirmation of the empirical formula of a newly synthesized compound. For this compound (C₁₃H₁₂ClNO), the presence of carbon, hydrogen, nitrogen, chlorine, and oxygen must be quantitatively verified. This technique is crucial for confirming the successful incorporation of the chloro and amide functionalities. Modern elemental analyzers utilize combustion methods to convert the sample into simple gases (CO₂, H₂O, N₂), which are then quantified.[1][2] The presence of the halogen, chlorine, requires a specific analytical approach, often involving combustion in an oxygen-rich atmosphere followed by titration or ion chromatography.[3]
Protocol 1: Elemental Analysis via Combustion
Objective: To determine the percentage composition of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) in the sample.
Instrumentation: CHN Elemental Analyzer and an Oxygen Flask Combustion apparatus with a titrator.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove any residual solvents.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule for CHN analysis.
-
For chlorine analysis, weigh a similar amount of sample onto a piece of halogen-free filter paper.
-
-
CHN Analysis:
-
Place the tin capsule containing the sample into the autosampler of the CHN analyzer.
-
Initiate the combustion sequence. The sample is combusted at high temperatures (typically 900-1000 °C) in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.
-
The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
-
-
Chlorine Analysis (Oxygen Flask Combustion):
-
Fold the filter paper containing the sample and place it in a platinum gauze holder attached to the stopper of a thick-walled flask filled with an absorbing solution (e.g., dilute sodium hydroxide with a small amount of hydrogen peroxide).
-
Ignite the paper and quickly plunge the stopper into the flask, which is filled with pure oxygen.
-
After combustion is complete, shake the flask to ensure all combustion products are absorbed into the solution, converting chlorine to chloride ions.
-
Titrate the resulting chloride solution with a standardized silver nitrate solution, using a potentiometric endpoint to determine the amount of chloride.
-
Data Interpretation:
The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₃H₁₂ClNO: C=66.82%, H=5.18%, Cl=15 .17%, N=6.00%).
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 66.82 | Enter Value |
| Hydrogen (H) | 5.18 | Enter Value |
| Nitrogen (N) | 6.00 | Enter Value |
| Chlorine (Cl) | 15.17 | Enter Value |
Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the this compound derivatives.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For N-substituted propanamides, the key vibrational bands of interest are the N-H stretch, the C=O (amide I) stretch, and the N-H bend (amide II) band.[4][5] The presence of the aromatic naphthalene ring will also give rise to characteristic C-H and C=C stretching and bending vibrations.
Objective: To identify the characteristic functional groups of the this compound derivative.
Instrumentation: FTIR Spectrometer.
Step-by-Step Methodology:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the dry sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan to subtract the absorbance of atmospheric CO₂ and water.
-
Data Interpretation:
The IR spectrum should be analyzed for the presence of the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Secondary Amide |
| ~3100-3000 | C-H stretch | Aromatic (Naphthalene) |
| ~2950-2850 | C-H stretch | Aliphatic (Propanamide chain) |
| ~1660 | C=O stretch (Amide I) | Secondary Amide |
| ~1540 | N-H bend (Amide II) | Secondary Amide |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic (Naphthalene) |
| ~750-690 | C-Cl stretch | Chloroalkane |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Expertise & Experience: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the precise structure of organic molecules.[6] For this compound, ¹H NMR will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR will provide information on the number of non-equivalent carbon atoms and their chemical environment.
Objective: To determine the complete proton and carbon framework of the molecule.
Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
Data Interpretation:
¹H NMR Spectrum:
-
Naphthalene Protons: A complex multiplet pattern in the aromatic region (typically δ 7.2-8.0 ppm) corresponding to the 7 protons of the naphthalene ring.[5]
-
Amide Proton (N-H): A broad singlet, typically in the region of δ 8.0-9.5 ppm, which may exchange with D₂O.
-
Propanamide Protons (-CH₂-CH₂-): Two triplets in the aliphatic region. The protons on the carbon adjacent to the carbonyl group (α-CH₂) will be deshielded and appear further downfield (around δ 2.8 ppm) compared to the protons on the carbon adjacent to the chlorine atom (β-CH₂) (around δ 3.8 ppm). The coupling between these two methylene groups will result in a triplet for each signal (J ≈ 6-7 Hz).
¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170 ppm.
-
Naphthalene Carbons: Multiple signals in the aromatic region (δ 110-140 ppm). The number of signals will depend on the symmetry of the naphthalene substitution.[5]
-
Propanamide Carbons (-CH₂-CH₂-): Two signals in the aliphatic region. The carbon adjacent to the carbonyl group (α-C) will be around δ 40 ppm, and the carbon adjacent to the chlorine atom (β-C) will be around δ 41 ppm.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and providing structural information through its fragmentation pattern. For this compound, the presence of a chlorine atom is a key feature that can be identified by the characteristic isotopic pattern of the molecular ion peak.
Protocol 4: Mass Spectrometry
Objective: To confirm the molecular weight and analyze the fragmentation pattern of the derivative.
Instrumentation: Mass Spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI).
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
For direct infusion, introduce the sample solution directly into the ion source.
-
For LC-MS, inject the sample onto an appropriate HPLC column for separation prior to MS analysis.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
Observe the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, M⁺ for EI).
-
Data Interpretation:
-
Molecular Ion Peak: The molecular weight of this compound is 233.69 g/mol . The mass spectrum should show a molecular ion peak corresponding to this mass.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by 2 m/z units, with a relative intensity ratio of approximately 3:1. This is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for N-aryl amides include cleavage of the amide bond and fragmentation of the alkyl chain.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability
Expertise & Experience: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For this compound derivatives, a reversed-phase HPLC method is typically employed to assess the purity of the synthesized compound and to monitor its stability over time. The naphthalene moiety provides a strong chromophore, making UV detection a suitable choice.
Protocol 5: Reversed-Phase HPLC
Objective: To determine the purity of the compound and to separate it from any starting materials, by-products, or degradation products.
Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
The exact ratio will need to be optimized to achieve good separation. A gradient elution is often necessary for complex samples.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with a lower percentage of B, and increase over time. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at a wavelength where the naphthalene moiety has strong absorbance (e.g., 254 nm or 280 nm). |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Conclusion: A Holistic Approach to Compound Validation
The comprehensive characterization of this compound derivatives requires a synergistic application of multiple analytical techniques. Elemental analysis provides the foundational stoichiometric data, while IR and NMR spectroscopy elucidate the detailed molecular structure. Mass spectrometry confirms the molecular weight and provides valuable fragmentation information, and HPLC is essential for assessing purity and stability. By following the detailed protocols and understanding the rationale behind each technique, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data, which is fundamental to the advancement of their research and development endeavors. This holistic and self-validating analytical approach is the cornerstone of scientific integrity and trustworthiness in the pharmaceutical sciences.
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Herbicidal activity of the bioactive compounds N-phenylpropanamide and N-(naphthalene-1-yl) propanamide from Streptomyces sp. KA1-3. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Determination of Naphthalene Content by Gas Chromatography. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Elemental Analysis and Chemical Properties. (n.d.). Clariant. Retrieved January 22, 2026, from [Link]
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Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved January 22, 2026, from [Link]
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Application Note & Protocol: Safe Handling of 3-chloro-N-(naphthalen-2-yl)propanamide
Executive Summary & Scientific Context
This document provides a comprehensive guide for the safe handling, use, and disposal of 3-chloro-N-(naphthalen-2-yl)propanamide. The protocols herein are synthesized from an analysis of its constituent functional groups and data from structurally analogous compounds. The core principle of this guide is a self-validating system of safety, where the rationale behind each procedural step is clearly articulated to empower researchers to make informed safety decisions.
Hazard Identification and Inferred Toxicological Profile
Due to the absence of specific toxicological studies on this compound, a precautionary approach is mandatory. The hazard assessment is based on the known profiles of 2-chloroacetamide and naphthalene.
2.1 Chemical Identification
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 183111-59-3 | PubChem[2] |
| Molecular Formula | C₁₃H₁₂ClNO | PubChem[2] |
| Molecular Weight | 233.69 g/mol | PubChem[2] |
| Physical Form | Assumed to be a solid at room temperature. | N/A |
2.2 Inferred Toxicological Hazards
-
Acute Toxicity: Structurally related compounds like 2-chloroacetamide are classified as acutely toxic if swallowed.[7] By extension, this compound should be treated as having high acute oral toxicity. Inhalation of dust may also be harmful.[8][9]
-
Skin Corrosion/Irritation: Direct contact with the skin is likely to cause irritation.[10] Prolonged contact should be avoided, and contaminated clothing must be removed immediately.[8]
-
Eye Damage/Irritation: As with most chemical dusts, contact with eyes can cause serious irritation.[11]
-
Sensitization: There is a potential for the compound to act as a skin sensitizer, which can lead to an allergic reaction upon subsequent exposures.[7]
-
Carcinogenicity & Mutagenicity: The naphthalene moiety belongs to the polycyclic aromatic hydrocarbon (PAH) class. Some PAHs are known or suspected carcinogens.[6] Furthermore, related compounds like 3-chloro-1,2-propanediol are suspected of causing cancer.[10][11] Therefore, this compound should be handled as a potential carcinogen.
-
Reactivity and Decomposition: When heated to decomposition, halogenated organic compounds can release toxic and corrosive fumes, such as hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[7][8]
Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical, prioritizing engineering controls and supplementing with appropriate PPE.
3.1 Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[8][12]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[13]
-
Designated Area: Establish a designated area within the lab specifically for working with this compound to prevent cross-contamination.
3.2 Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. The following table outlines the minimum required PPE.[14][15][16]
| Body Part | Equipment Specification | Rationale & Citation |
| Hands | Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique to avoid skin contact. | Protects against dermal absorption and irritation.[8] |
| Eyes/Face | Safety glasses with side shields and a face shield. | Provides protection against dust particles and splashes.[9][15] |
| Body | A flame-resistant lab coat, fully buttoned, with long sleeves. | Protects skin from accidental contact and spills.[15] |
| Respiratory | A NIOSH-approved respirator with a particulate filter may be necessary for large-scale work or in case of ventilation failure. | Protects against inhalation of fine dust particles.[9][13] |
Workflow for Hazard Assessment and Control
This diagram illustrates the logical flow from hazard identification to the implementation of control measures.
Caption: Risk assessment and control workflow.
Standard Operating Protocol: Handling and Storage
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.
4.1 Weighing and Transferring the Solid Compound
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Containment: Place an analytical balance inside the fume hood. Alternatively, use a powder-containment balance enclosure.
-
Aliquotting: Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared, sealed weighing vessel. Avoid any actions that could generate dust.[9]
-
Cleaning: After weighing, carefully clean the spatula and any surfaces within the fume hood that may have been contaminated, using a solvent-moistened wipe. Dispose of wipes as hazardous waste.
-
Sealing: Tightly close the primary stock container and the weighing vessel before removing them from the fume hood.[7][8]
4.2 Solution Preparation and Use
-
Location: All solution preparations must occur within the chemical fume hood.
-
Dissolution: Place the sealed weighing vessel containing the compound into the reaction flask. Add the solvent to the flask, allowing the compound to dissolve without opening the weighing vessel if possible. Alternatively, uncap the vessel and carefully add the solvent, rinsing the vessel to ensure a quantitative transfer.
-
Reaction Setup: Ensure the reaction apparatus is secure and equipped with appropriate temperature and pressure controls.
-
Post-Reaction: Quench and work up the reaction mixture within the fume hood.
4.3 Storage Requirements
-
Store the container in a cool, dry, and well-ventilated area.[7][13]
-
Keep the container tightly sealed to prevent moisture ingress.[8]
-
Store locked up or in an area accessible only to qualified and authorized personnel.[8]
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][17]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
5.1 Spill Response
For a small spill of solid material:
-
Evacuate & Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.
-
Secure Area: Restrict access to the spill area. Ensure ventilation is adequate, preferably within a fume hood.
-
Contain: Do not use a dry brush or create dust. Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Collect: Carefully scoop the material and absorbent into a labeled, sealable container for hazardous waste disposal.[9][18]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. Dispose of all cleaning materials as halogenated organic waste.
-
Report: Report the incident to the laboratory supervisor or safety officer.
5.2 First Aid Measures
| Exposure Route | First Aid Protocol | Rationale & Citation |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | Standard procedure for inhalation of toxic dusts.[8][9][18] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention. | To minimize absorption and irritation.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | To dilute and remove the chemical, preventing serious eye damage.[8][18] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention. | Vomiting can cause aspiration of the chemical into the lungs.[7][8][18] |
Decision Tree for Spill Response
This diagram provides a clear decision-making path in the event of a chemical spill.
Caption: Emergency spill response decision tree.
Waste Disposal Protocol
Proper segregation and disposal of chemical waste are paramount for laboratory and environmental safety.
-
Classification: this compound is a halogenated organic compound .[19][20] It must not be mixed with non-halogenated waste streams.
-
Solid Waste: All solid waste contaminated with this compound (e.g., used weighing papers, contaminated gloves, absorbent materials from spills) must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".[17]
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, properly vented, and clearly labeled container designated for "Halogenated Organic Liquid Waste".[17][21] The composition and approximate percentages of all components in the liquid waste container must be listed on the label.[21]
-
Disposal: Halogenated waste is typically disposed of via high-temperature incineration by a licensed chemical destruction facility.[19][22] Never dispose of this chemical down the drain or in regular trash.[9] Follow all institutional and local regulations for hazardous waste pickup and disposal.
References
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Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. [Link]
-
Eurofins. (n.d.). Safety Data Sheet: 2-Chloroacetamide. [Link]
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Chemspace. (n.d.). This compound. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Carl Roth. (n.d.). 3-Chloro-1,2-propanediol - Safety Data Sheet. [Link]
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University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
-
Zhang, W., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. [Link]
-
Lonsdale, R., et al. (2023). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis. [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
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ERC. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
-
Australian Government Department of Health. (2015). 1,2-Propanediol, 3-chloro-: Human health tier II assessment. [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. [Link]
-
Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. Journal of the American Chemical Society. [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
-
International Agency for Research on Cancer. (1995). 3-Chloro-2-Methylpropene. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63. [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. [Link]
-
Zhang, W., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. [Link]
-
International Programme on Chemical Safety. (2001). 3-CHLORO-1,2-PROPANEDIOL. JECFA Food Additives Series 48. [Link]
-
Danish Environmental Protection Agency. (n.d.). Naphthalene (CAS nr. 91-20-3). [Link]
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- 3. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 3-chloro-N-(naphthalen-2-yl)propanamide
Welcome to the technical support center for the synthesis of 3-chloro-N-(naphthalen-2-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity.
The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, involves the N-acylation of 2-naphthylamine with 3-chloropropionyl chloride. While seemingly straightforward, this reaction is subject to several variables that can significantly impact its success. This guide provides in-depth, field-proven insights to empower you to overcome these challenges.
Core Synthesis Overview: The N-Acylation Reaction
The fundamental transformation in this synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-naphthylamine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. A critical aspect of this reaction is the concurrent formation of hydrogen chloride (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the starting amine.
Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this N-acylation can stem from several sources. A systematic approach to troubleshooting is key.
-
Incomplete Reaction: Aromatic amines like 2-naphthylamine are less nucleophilic than their aliphatic counterparts, which can lead to sluggish or incomplete reactions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after a significant amount of time, consider gently heating the reaction mixture. An increase in temperature can enhance the reaction rate. However, be cautious as excessive heat can promote side reactions.
-
-
Hydrolysis of the Acylating Agent: 3-Chloropropionyl chloride is highly reactive and susceptible to hydrolysis by moisture in the solvent or on the glassware.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents, and handle 3-chloropropionyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Protonation of the Amine: The HCl generated during the reaction will react with the 2-naphthylamine, forming the non-nucleophilic ammonium salt and effectively halting the desired reaction.
-
Solution: The choice and amount of base are critical. A tertiary amine base, such as triethylamine or pyridine, is commonly used to scavenge the HCl. Use at least a stoichiometric equivalent of the base, and in some cases, a slight excess may be beneficial.
-
-
Poor Solubility: If either 2-naphthylamine or 3-chloropropionyl chloride has poor solubility in the chosen solvent, the reaction will be slow and inefficient.
-
Solution: Select a solvent that effectively dissolves both reactants. Dichloromethane, tetrahydrofuran (THF), and acetonitrile are often suitable choices.
-
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these likely to be and how can I minimize them?
The most common byproduct in N-acylation reactions is the diacylated product, where the amine is acylated twice.
-
Diacylation: This occurs when the initially formed amide is further acylated. While less likely with the less nucleophilic amide nitrogen, it can happen under forcing conditions or with a large excess of the acylating agent.
-
Solution: Carefully control the stoichiometry of your reactants. Use a slight excess (e.g., 1.05-1.1 equivalents) of 3-chloropropionyl chloride. Adding the acyl chloride dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) can also help to minimize this side reaction.
-
-
Ring Chlorination: While less common under these conditions, there is a possibility of electrophilic aromatic substitution on the naphthalene ring, especially if a Lewis acid is inadvertently present.
-
Solution: Ensure your reagents and solvents are free from Lewis acidic impurities. The use of a tertiary amine base should not promote this side reaction.
-
Q3: The purification of my product is challenging, and I'm struggling to obtain a pure sample. What are the best practices for purification?
Purification of N-acylated products often involves removing unreacted starting materials, the base hydrochloride salt, and any byproducts.
-
Work-up Procedure:
-
After the reaction is complete, quench the reaction mixture with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and protonate any unreacted amine.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Recrystallization: This is often the most effective method for purifying the solid product. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of amides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the desired product from impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction?
The ideal solvent should dissolve both 2-naphthylamine and 3-chloropropionyl chloride and be inert to the reaction conditions. Dichloromethane is a common choice due to its good solvating properties and relatively low boiling point, which facilitates removal after the reaction. Other aprotic solvents like THF and acetonitrile can also be effective.
Q: Which base should I use, and how much?
Triethylamine (TEA) and pyridine are the most commonly used bases for this type of reaction. They are effective at neutralizing the HCl byproduct without competing in the nucleophilic attack. At least one equivalent of the base relative to the 3-chloropropionyl chloride should be used. A slight excess (e.g., 1.1-1.2 equivalents) can be beneficial to ensure complete neutralization of the acid.
Q: How can I be sure my 3-chloropropionyl chloride is of good quality?
3-Chloropropionyl chloride is moisture-sensitive and can degrade over time. It is best to use a freshly opened bottle or to distill the reagent before use if its quality is in doubt. A simple check is to observe its appearance; it should be a clear, colorless to light yellow liquid.
Q: Can I use a different acylating agent?
While 3-chloropropionyl chloride is the direct route to the target molecule, in principle, 3-chloropropionic acid could be used with a coupling agent (e.g., DCC, EDC). However, this introduces more reagents and potential for side reactions. Using the acyl chloride is generally the more direct and efficient method.
Experimental Protocols
The following is a general, representative protocol for the synthesis of this compound. Note: This is a starting point, and optimization of reaction time, temperature, and stoichiometry may be necessary to achieve the best results in your specific laboratory setting.
General Protocol for N-Acylation
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants, inert. |
| Base | Triethylamine (TEA) or Pyridine | Efficiently neutralizes HCl byproduct. |
| Stoichiometry | 2-Naphthylamine: 1.0 eq3-Chloropropionyl Chloride: 1.05-1.1 eqBase: 1.1-1.2 eq | Slight excess of acylating agent and base ensures complete reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction and minimize side products. |
| Reaction Time | 2-4 hours (monitor by TLC) | Reaction progress can vary based on scale and specific conditions. |
Visualizing the Process
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
References
- Movsisyan, M., Heugebaert, T. S. A., Roman, B. I., Dams, R., Van Campenhout, R., Conradi, M., & Stevens, C. V. (2018). Atom- and Mass-economical Continuous Flow Production of 3-
Technical Support Center: Synthesis of 3-chloro-N-(naphthalen-2-yl)propanamide
Welcome to the technical support center for the synthesis of 3-chloro-N-(naphthalen-2-yl)propanamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this amide synthesis. Our focus is on identifying and mitigating common side reactions to enhance yield and purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the N-acylation of 2-naphthylamine with 3-chloropropanoyl chloride can arise from several factors.[1] A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: Aromatic amines like 2-naphthylamine are less nucleophilic than their aliphatic counterparts, which may necessitate more stringent reaction conditions to drive the reaction to completion.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting amine is still present after the expected reaction time, consider incrementally increasing the temperature or extending the reaction duration.[1]
-
-
Hydrolysis of the Acylating Agent: 3-Chloropropanoyl chloride is highly susceptible to moisture. Any water present in the reaction setup will lead to its hydrolysis into 3-chloropropionic acid, rendering it inactive for the desired acylation.[1][2]
-
Protonation of the Amine: The reaction generates hydrochloric acid (HCl) as a byproduct. This acid will protonate the unreacted 2-naphthylamine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction.[1][4]
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?
A2: The formation of byproducts is a common challenge. Understanding their origin is key to suppression.
-
Diacylation of 2-Naphthylamine: Under harsh conditions or with a significant excess of 3-chloropropanoyl chloride, the initially formed amide can be further acylated to form a diacyl-substituted product.[1]
-
Friedel-Crafts Acylation of the Naphthalene Ring: In the presence of a Lewis acid (which can be formed in situ from impurities or degradation), 3-chloropropanoyl chloride can act as an electrophile and acylate the electron-rich naphthalene ring.[6][7] This electrophilic aromatic substitution typically favors the α-position (C1 or C8) of the naphthalene ring due to the greater stability of the resulting carbocation intermediate.[6]
-
Mitigation: Avoid Lewis acid catalysts if not explicitly required by the protocol. Ensure the purity of your reagents to prevent the introduction of Lewis acidic impurities. Running the reaction in the presence of a non-nucleophilic base like pyridine can help to scavenge any acidic species that might promote this side reaction.[5]
-
-
Polymerization of 3-Chloropropanoyl Chloride: This bifunctional reagent can potentially undergo self-condensation or polymerization, especially at elevated temperatures.[3][8]
-
Mitigation: Maintain a low reaction temperature and use the acyl chloride immediately after it is dispensed. Avoid prolonged storage of opened containers.
-
Q3: The purification of my crude product is challenging. What are the best practices?
A3: Effective purification is essential for obtaining a high-purity final product.
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up is typically employed. This involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and excess organic base, followed by a wash with a dilute base (e.g., saturated aqueous NaHCO₃) to remove any unreacted acyl chloride and 3-chloropropionic acid, and finally with brine to remove residual water.[1]
-
Recrystallization: The crude product is often a solid and can be purified by recrystallization.[1]
-
Solvent Selection: Common solvents for recrystallization of similar N-acylated naphthylamines include ethanol, or a mixture of toluene and petroleum ether.[1] The ideal solvent system should dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while impurities remain in solution.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a reliable alternative. A solvent system of hexanes and ethyl acetate is a good starting point for elution.[9]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the fundamental reaction mechanism for this synthesis?
A1: The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism.[4] The lone pair of electrons on the nitrogen atom of 2-naphthylamine attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.[4][10] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to form the stable amide bond.[4][11] A base is required to neutralize the HCl byproduct.[4]
Q2: What are the key safety precautions I should take when handling 3-chloropropanoyl chloride?
A2: 3-Chloropropanoyl chloride is a corrosive and moisture-sensitive reagent that requires careful handling.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: Handle this reagent in a well-ventilated fume hood to avoid inhalation of its vapors.[3]
-
Handling: It is corrosive and can cause severe skin burns and eye damage.[2] Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[2]
Q3: Can I use a different acylating agent, such as 3-chloropropionic anhydride?
A3: While acyl chlorides are generally more reactive, the corresponding anhydride can also be used.[5] Acid anhydrides are typically less reactive than acyl chlorides, which can sometimes be advantageous in controlling the reaction rate and minimizing side reactions.[1] However, the reaction with an anhydride will produce 3-chloropropionic acid as a byproduct, which still needs to be neutralized by a base.[5]
Q4: Are there any specific considerations for the purity of 2-naphthylamine?
A4: Yes, the purity of 2-naphthylamine is important. Impurities can potentially interfere with the reaction or lead to the formation of colored byproducts, complicating purification. It is also important to be aware that 2-naphthylamine is a known carcinogen and should be handled with appropriate safety measures.[12][13]
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-naphthylamine (1.0 eq.) in anhydrous dichloromethane (DCM).[4]
-
Cooling and Base Addition: Cool the solution to 0 °C in an ice bath.[4] Add triethylamine (1.2 eq.) dropwise to the stirred solution.[4]
-
Acylation: Add a solution of 3-chloropropanoyl chloride (1.1 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
| Reagent | Equivalents | Purpose |
| 2-Naphthylamine | 1.0 | Starting material (nucleophile) |
| 3-Chloropropanoyl Chloride | 1.1 | Acylating agent (electrophile) |
| Triethylamine | 1.2 | Base (to neutralize HCl) |
| Dichloromethane | - | Anhydrous solvent |
References
- Optimizing reaction conditions for N-acyl
- An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchG
- Continuous Flow Production of 3-Chloropropionyl Chloride - ChemicalBook.
- Friedel-Crafts reaction of naphthalene - Filo.
- Application Note: Continuous Flow Synthesis of 3-Chloropropionyl Chloride Deriv
- Amide Synthesis - Fisher Scientific.
- Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride - Benchchem.
- Friedel Crafts Reaction - S
- 3-CHLOROPROPIONYL CHLORIDE - VanDeMark Chemical.
- Explaining the reaction between acyl chlorides and amines - addition / elimin
- Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts.
-
3 - Organic Syntheses Procedure. [Link]
-
2-Naphthylamine - Wikipedia. [Link]
-
2-Naphthylamine and cancer | Research Starters - EBSCO. [Link]
-
2-NAPHTHYLAMINE - Ataman Kimya. [Link]
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- 6. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 7. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 8. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 2-Naphthylamine and cancer | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 13. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-chloro-N-(naphthalen-2-yl)propanamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of 3-chloro-N-(naphthalen-2-yl)propanamide. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the common challenges associated with the purification of this important chemical intermediate. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the successful isolation of a high-purity product.
Introduction to the Challenges
The synthesis of this compound, typically achieved through the acylation of 2-naphthylamine with 3-chloropropionyl chloride, presents several purification challenges. These arise from the nature of the starting materials, the reactivity of the acylating agent, and the potential for side reactions. This guide will systematically address these issues, providing you with the knowledge to anticipate, troubleshoot, and resolve them effectively.
A critical safety consideration is the use of 2-naphthylamine, a known human carcinogen[1][2][3]. All handling of this reagent and its subsequent reaction mixtures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the synthesis and purification of this compound.
Synthesis & Impurity Formation
Q1: What are the most common impurities I should expect in my crude product?
A1: The primary impurities in the synthesis of this compound are typically:
-
Unreacted 2-naphthylamine: Due to incomplete reaction.
-
3-Chloropropionic acid: Formed from the hydrolysis of 3-chloropropionyl chloride by trace amounts of water[1].
-
N,N-bis(3-chloropropanoyl)-2-naphthylamine (Diacylated byproduct): Results from the reaction of the product with another molecule of 3-chloropropionyl chloride.
-
Unreacted 3-chloropropionyl chloride: Although highly reactive, some may persist if a large excess is used.
Q2: My reaction yield is low. What are the likely causes and how can I improve it?
A2: Low yields can often be attributed to several factors:
-
Hydrolysis of the acylating agent: 3-Chloropropionyl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use of anhydrous solvents is critical[1].
-
Incomplete reaction: Aromatic amines like 2-naphthylamine are less nucleophilic than aliphatic amines. The reaction may require gentle heating or a longer reaction time to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended[4].
-
Protonation of the amine: The reaction generates hydrochloric acid (HCl), which can protonate the starting 2-naphthylamine, rendering it non-nucleophilic. The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the HCl as it is formed.
Q3: I am observing a significant amount of a diacylated byproduct. How can I minimize its formation?
A3: Diacylation can be minimized by carefully controlling the stoichiometry of the reactants. Use a slight excess (typically 1.05-1.1 equivalents) of 3-chloropropionyl chloride. Adding the acylating agent dropwise to the solution of 2-naphthylamine at a low temperature (e.g., 0 °C) can also help to control the reaction and reduce the formation of the diacylated product.
Purification Troubleshooting
Q4: My crude product is an oil and won't crystallize. What should I do?
A4: Oiling out during recrystallization is a common issue. This can be due to the presence of impurities that depress the melting point or the choice of a solvent in which the compound is too soluble.
-
Try a different solvent system: A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can be effective.
-
Trituration: Before attempting recrystallization, try triturating the oil with a non-polar solvent like hexane to induce solidification and remove some of the more soluble impurities.
-
Column Chromatography: If recrystallization proves difficult, column chromatography is a reliable alternative for purifying oily products.
Q5: I'm having trouble separating the product from unreacted 2-naphthylamine by column chromatography. What solvent system should I use?
A5: A gradient elution on a silica gel column is often effective. Start with a non-polar solvent system, such as hexane/ethyl acetate (e.g., 9:1), and gradually increase the polarity. 2-Naphthylamine is less polar than the amide product and should elute first. Monitoring the fractions by TLC is crucial to identify the product-containing fractions.
Q6: How can I remove the 3-chloropropionic acid impurity?
A6: 3-Chloropropionic acid is acidic and can be removed with a basic wash during the workup. After the reaction is complete, quenching with a dilute aqueous solution of sodium bicarbonate or sodium carbonate will convert the acid to its water-soluble carboxylate salt, which will be partitioned into the aqueous layer.
Purification Protocols
The following protocols are based on established methods for the purification of similar N-aryl amides and provide a robust starting point for obtaining high-purity this compound.
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid products. The key is to select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Recommended Solvent Systems:
-
Ethanol
-
Isopropanol
-
Ethanol/Water mixture
-
Ethyl acetate/Hexane mixture
Step-by-Step Methodology:
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product should begin to crystallize. For maximum yield, place the flask in an ice bath for 30 minutes to an hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities. For this compound, silica gel is the recommended stationary phase.
Recommended Eluent Systems:
-
Hexane/Ethyl Acetate gradient (e.g., starting with 9:1 and gradually increasing to 1:1)
-
Dichloromethane/Methanol gradient (for more polar impurities)
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the initial solvent system. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the eluent to elute the product. For example, you can increase the proportion of ethyl acetate in the hexane/ethyl acetate mixture.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Analytical Methods for Purity Assessment
Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring reaction progress and assessing the purity of column fractions.
-
Stationary Phase: Silica gel 60 F254 plates
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.
-
Visualization: The spots can be visualized under UV light (254 nm). Staining with a potassium permanganate solution can also be used.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative assessment of purity.
-
Column: A reverse-phase C18 column is typically suitable for this type of compound.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% trifluoroacetic acid or formic acid, is a common choice.
-
Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying any remaining impurities. The expected ¹H NMR spectrum of this compound would show characteristic signals for the naphthalene ring protons, the amide N-H proton, and the two methylene groups of the chloropropanoyl moiety.
Data Summary
Table 1: Solubility of Reactants and Product in Common Solvents
| Compound | Water | Ethanol | Dichloromethane | Hexane | Ethyl Acetate |
| 2-Naphthylamine | Low[5] | Soluble[5] | Soluble[5] | Sparingly Soluble | Soluble |
| 3-Chloropropionic acid | Soluble[6][7][8] | Soluble[8] | Soluble | Insoluble | Soluble |
| This compound | Insoluble | Soluble (hot) | Soluble | Sparingly Soluble | Soluble |
Note: This table provides qualitative solubility information based on general chemical principles and data for analogous compounds. Experimental verification is recommended.
Visual Workflows
Synthesis and Impurity Formation Pathway
Caption: Synthetic pathway and common impurity formation.
General Purification Workflow
Caption: Decision-based workflow for purification.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Miller, S. A., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society.
- Golz, C. (2025). Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol.
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
TSI Journals. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC. Retrieved from [Link]
- Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online.
-
PubChem. (n.d.). 3-Chloropropionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a), and poly(MMA-b-CL) triarm block copolymer (b). Retrieved from [Link]
- IARC. (2010). 2-NAPHTHYLAMINE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 99.
-
University of Calgary. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]
- Bouayyadi, L., et al. (2017). Differences in β-naphthylamine metabolism and toxicity in Chinese hamster ovary cell lines transfected with human CYP1A2 and NAT24, NAT25B or NAT2*7B N-acetyltransferase 2 haplotypes. Archives of Toxicology.
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
- National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: 2-Naphthylamine. U.S. Department of Health and Human Services.
- ACS Publications. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society.
-
Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-. Retrieved from [Link]
-
Chromatography Forum. (2013). LCMS of primary amides. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of (R) -3-chloro-1, 2-propanediol.
- National Center for Biotechnology Information. (n.d.). 2-NAPHTHYLAMINE.
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Aminonaphthalene. Retrieved from [Link]
- ResearchGate. (2025). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol.
-
Wikipedia. (n.d.). 2-Naphthylamine. Retrieved from [Link]
-
INCHEM. (1987). 2-Naphthylamine (IARC Summary & Evaluation, Supplement 7, 1987). Retrieved from [Link]
-
SpectraBase. (n.d.). Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl-. Retrieved from [Link]
-
LookChem. (n.d.). 3-Chloropropionic acid 107-94-8 wiki. Retrieved from [Link]
-
Restek. (n.d.). 2-Naphthylamine: CAS # 91-58-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]
- Jordan Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 3-Chloro-1-[(2-hydroxynaphthalen-1-yl)(substituted phenyl)methyl]-4-(substituted phenyl)azetidin-2-ones.
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Technical Support Center: Optimizing Reaction Conditions for 3-chloro-N-(naphthalen-2-yl)propanamide Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-chloro-N-(naphthalen-2-yl)propanamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this synthesis.
Introduction
The synthesis of this compound and its derivatives is a crucial step in the development of various biologically active molecules.[1][2] These compounds serve as versatile intermediates, particularly in medicinal chemistry, owing to the presence of a reactive alkyl chloride and an amide linkage.[3] The primary synthetic route involves the N-acylation of 2-naphthylamine with 3-chloropropionyl chloride. While seemingly straightforward, this reaction is prone to several challenges that can impact yield, purity, and reproducibility. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format, providing potential causes and actionable solutions.
Q1: Why is the yield of my acylation reaction unexpectedly low?
A1: Low yields can be attributed to several factors, ranging from incomplete reactions to the formation of side products.[4]
-
Incomplete Reaction: Aromatic amines like 2-naphthylamine are less nucleophilic than their aliphatic counterparts, which may necessitate more forcing reaction conditions.[4] Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
-
Hydrolysis of Acylating Agent: 3-Chloropropionyl chloride is highly sensitive to moisture and can be readily hydrolyzed to 3-chloropropionic acid, rendering it inactive for the acylation reaction.[4]
-
Protonation of the Amine: The reaction generates hydrogen chloride (HCl) as a byproduct. In the absence of a suitable base, this HCl will protonate the starting 2-naphthylamine, making it non-nucleophilic and halting the reaction.[3][4]
-
Poor Solubility: If the reactants are not adequately dissolved in the chosen solvent, the reaction kinetics will be significantly hindered.[4]
Solutions:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine.
-
Optimize Reaction Conditions: Gradually increase the reaction time or temperature, monitoring for any changes in product formation and the appearance of degradation products by TLC.
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle 3-chloropropionyl chloride in a fume hood with appropriate personal protective equipment (PPE) and under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Base Selection: Employ a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.[3][5] A slight excess of the base (1.1-1.5 equivalents) is often beneficial.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?
A2: The primary side product of concern is the diacylated amine. Other possibilities include products arising from reactions with the solvent or impurities.
-
Diacylation: Although less common with secondary amides, under forcing conditions or with a large excess of the acylating agent, a second acylation can occur.
-
Friedel-Crafts Acylation: While the amino group is activating, under certain conditions, acylation of the naphthalene ring can occur, leading to isomeric impurities.
Solutions:
-
Control Stoichiometry: Use a controlled amount of 3-chloropropionyl chloride, typically 1.0 to 1.2 equivalents relative to 2-naphthylamine.[4]
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can favor the formation of side products.[4]
-
Controlled Addition: Add the 3-chloropropionyl chloride solution dropwise to the solution of 2-naphthylamine and base at a low temperature (e.g., 0 °C) to manage the exothermic nature of the reaction and improve selectivity.
Q3: My reaction appears to have stalled and is not proceeding to completion. What steps should I take?
A3: A stalled reaction is often a consequence of the deactivation of the nucleophile (amine) or the acylating agent.[4]
Solutions:
-
Check Basicity: Ensure the reaction mixture is sufficiently basic. If using an aqueous workup, check the pH. For organic bases like triethylamine, ensure it is present in a sufficient molar ratio.
-
Add More Acylating Agent: If you suspect the 3-chloropropionyl chloride has been consumed by hydrolysis, a careful addition of a fresh portion may restart the reaction. Monitor the progress closely by TLC after the addition.
Q4: I am having difficulty purifying my product. What are the recommended methods?
A4: The purification of this compound derivatives can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.[3]
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q: What is the general reaction mechanism for the N-acylation of 2-naphthylamine with 3-chloropropionyl chloride?
A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-naphthylamine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[3]
Reaction Mechanism
Caption: The nucleophilic acyl substitution mechanism for the formation of this compound.
Q: What are some suitable solvents for this reaction?
A: Aprotic solvents are generally preferred to avoid reaction with the acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are commonly used.[5] The choice of solvent may also depend on the solubility of the specific this compound derivative being synthesized.
Q: Are there any safety concerns I should be aware of?
A: Yes. 3-Chloropropionyl chloride is corrosive and a lachrymator, and it reacts violently with water.[3] It should always be handled in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.[3] 2-Naphthylamine is a known carcinogen and should be handled with extreme caution, following all institutional safety protocols.[6][7][8]
Experimental Protocols
General Procedure for the Synthesis of this compound
-
To a solution of 2-naphthylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of 3-chloropropionyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting amine.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and wash it successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[3]
Data Presentation: Comparison of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Base | Pyridine | Triethylamine | DIEA |
| Solvent | DCM | THF | Ethyl Acetate |
| Temperature | 0 °C to RT | RT | -10 °C to RT |
| Equivalents of Acyl Chloride | 1.05 | 1.1 | 1.2 |
| Typical Yield | 85-90% | 88-95% | 82-88% |
Note: Optimal conditions may vary depending on the specific derivative being synthesized.
References
- BenchChem. (n.d.). Optimizing reaction conditions for N-acylation of 2-naphthylamine.
- BenchChem. (n.d.). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
- ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
- (N.d.). Design and Synthesis of Three Naphtol Derivatives using the Three Component System.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME AZETIDINONE DERIVATIVES WITH THE β-NAPHTHOL.
- ResearchGate. (n.d.). Synthesis of novel N-naphthalene-2-yl propanamid derivatives and evaluation their antimicrobial activity.
- PubChem. (n.d.). This compound.
- Fisher Scientific. (n.d.). Amide Synthesis.
- BenchChem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
- PMC - NIH. (n.d.). Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study.
- (N.d.). The Role of 3-Chloropropionyl Chloride in Pharmaceutical Intermediate Synthesis.
- NCBI Bookshelf. (n.d.). 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations.
- PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation.
- NCBI Bookshelf. (2021). 2-Naphthylamine - 15th Report on Carcinogens.
- BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial 3-(Naphthalen-1-yl)propan-1-amine Derivatives.
- ResearchGate. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety.
- National Toxicology Program (NTP). (n.d.). Report on Carcinogens, Fifteenth Edition - 2-Naphthylamine.
Sources
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- 5. Amide Synthesis [fishersci.co.uk]
- 6. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: 3-chloro-N-(naphthalen-2-yl)propanamide Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-N-(naphthalen-2-yl)propanamide. This guide is designed to provide expert advice and troubleshooting strategies for common challenges encountered during the synthesis, purification, and characterization of this compound.
Synthesis and Yield Issues
Question 1: My reaction yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound, typically prepared by the acylation of 2-naphthylamine with 3-chloropropionyl chloride, can stem from several factors. A systematic approach to troubleshooting is crucial for optimizing the reaction outcome.
-
Incomplete Reaction: Aromatic amines like 2-naphthylamine are less nucleophilic than their aliphatic counterparts.[1] This reduced reactivity can lead to an incomplete reaction if the conditions are not optimal. To address this, consider the following:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (2-naphthylamine) is still present after the initially planned reaction time, consider extending it or gently heating the reaction mixture.[1] However, avoid excessive heat as it can promote side reactions.
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting materials. Use a slight excess (1.0 to 1.2 equivalents) of 3-chloropropionyl chloride to drive the reaction to completion.[1]
-
-
Side Reactions: The formation of byproducts is a common cause of reduced yields.
-
Hydrolysis of the Acylating Agent: 3-Chloropropionyl chloride is highly sensitive to moisture and will readily hydrolyze to 3-chloropropionic acid.[2] This not only consumes your reagent but also introduces an acidic byproduct that can protonate the amine starting material. To mitigate this, ensure all glassware is thoroughly dried, and use anhydrous solvents.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Protonation of 2-Naphthylamine: The reaction between 3-chloropropionyl chloride and 2-naphthylamine generates hydrochloric acid (HCl) as a byproduct.[1] This acid will protonate the unreacted 2-naphthylamine, rendering it non-nucleophilic and halting the reaction.[1] It is essential to include a base in the reaction mixture to neutralize the HCl as it forms. Common bases for this purpose include pyridine or triethylamine.[3]
-
Diacylation: Although less common with aromatic amines under controlled conditions, the formation of a diacylated product is possible, especially with a large excess of the acylating agent or at elevated temperatures.[1]
-
-
Poor Solubility: If the reactants are not adequately dissolved, the reaction rate will be significantly hindered.[1] Choose a solvent that dissolves both 2-naphthylamine and the base, and in which 3-chloropropionyl chloride is also soluble. Dichloromethane is a commonly used solvent for this type of reaction.[3]
Question 2: My reaction appears to have stalled. What steps should I take to get it to proceed?
A stalled reaction is often due to the deactivation of the nucleophile (2-naphthylamine) or the acylating agent (3-chloropropionyl chloride).
-
Check the Basicity: Ensure that a sufficient amount of base is present in the reaction mixture to neutralize the generated HCl.[1] If you are using an organic base like triethylamine, make sure it is present in at least a stoichiometric amount relative to the 3-chloropropionyl chloride.
-
Reagent Integrity: As mentioned, 3-chloropropionyl chloride is moisture-sensitive.[2] If the reaction has stalled, it's possible the acylating agent has degraded. Adding a fresh portion of 3-chloropropionyl chloride might restart the reaction, but be mindful of the stoichiometry to avoid significant excess.
-
Temperature Adjustment: If the reaction is being conducted at room temperature, a modest increase in temperature might be necessary to overcome the activation energy barrier.[1] However, monitor for byproduct formation closely if you increase the temperature.
Experimental Workflow: Synthesis of this compound
Caption: A typical experimental workflow for the synthesis of this compound.
Purification Challenges
Question 3: I have a crude product that is an oil/waxy solid and difficult to purify by recrystallization. What are my options?
Obtaining a non-crystalline crude product is a common issue. Here are several strategies to tackle this:
-
Solvent Screening for Recrystallization: The choice of solvent is critical for successful recrystallization.[4] A good solvent will dissolve the compound when hot but not at room temperature or colder.[4][5] Systematically screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). Sometimes a solvent pair (one in which the compound is soluble and one in which it is not) can be effective.[6]
-
Column Chromatography: If recrystallization proves ineffective, column chromatography is a reliable alternative for purifying non-crystalline products.[3] A typical stationary phase would be silica gel, and the mobile phase would be a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The optimal solvent system can be determined by running TLC plates with different solvent ratios.
-
Trituration: This technique can sometimes induce crystallization. It involves suspending the crude product in a solvent in which it is poorly soluble and stirring or grinding the suspension. This can help to wash away soluble impurities and encourage the desired product to crystallize.
Recommended Solvents for Recrystallization of N-acylated Naphthalenes
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Methanol | Polar Protic | 64.7 | Often a good starting point for moderately polar compounds.[4][5] |
| Ethanol | Polar Protic | 78.4 | Similar to methanol, but with a higher boiling point. |
| Isopropanol | Polar Protic | 82.6 | Can be effective if solubility in methanol/ethanol is too high. |
| Ethyl Acetate/Hexanes | Moderately Polar/Non-polar | Variable | A common solvent pair for adjusting polarity. |
| Toluene | Non-polar Aromatic | 110.6 | Useful for less polar compounds. |
Characterization and Purity Problems
Question 4: My NMR spectrum shows unexpected peaks. What are the likely impurities?
Unexpected peaks in the NMR spectrum can indicate the presence of starting materials, byproducts, or residual solvent.
-
Unreacted 2-Naphthylamine: The aromatic protons of 2-naphthylamine will have a distinct pattern in the 1H NMR spectrum. Compare your product's spectrum to that of the starting material.
-
3-Chloropropionic Acid: If the 3-chloropropionyl chloride hydrolyzed, you might see signals corresponding to the methylene protons of 3-chloropropionic acid, which will likely be triplets.
-
Residual Solvent: Peaks corresponding to common laboratory solvents (e.g., dichloromethane, ethyl acetate, hexanes) are frequently observed.
-
Diacylated Product: While less common, the formation of a diacylated product would result in a more complex aromatic region in the 1H NMR and a different integration ratio between the aromatic and aliphatic protons.
Question 5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used to confirm the structure and assess the purity of your this compound.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the naphthalene ring protons, the amide N-H proton (often a broad singlet or a triplet), and the two methylene groups of the chloropropyl chain (which will likely appear as triplets).[3] The ¹³C NMR spectrum will show the expected number of carbon signals, including the carbonyl carbon of the amide.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1650 cm⁻¹. An N-H stretch should also be visible around 3300 cm⁻¹.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.[7]
-
Melting Point Analysis: A sharp melting point range for a crystalline solid is a good indicator of purity.[4]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- Optimizing reaction conditions for N-acylation of 2-naphthylamine - Benchchem.
- An In-depth Technical Guide to the Solubility of 3-Chloropropionyl Chloride in Organic Solvents - Benchchem.
- (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide - ProQuest.
-
This compound | C13H12ClNO | CID 4097221 - PubChem. Available at: [Link]
- Recrystallization of an Impure Sample of Naphthalene Objectives - Sandiego.
-
Purifying Naphthalene Using Recrystallization | UKEssays.com. Available at: [Link]
-
Recrystallization Of Naphthalene Lab Report - 555 Words - Bartleby.com. Available at: [Link]
-
How would you expect the IR and ¹H NMR spectra for propanamide an... - Pearson. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. <i>(±)-N</i>-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide - ProQuest [proquest.com]
- 4. ukessays.com [ukessays.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Recrystallization Of Naphthalene Lab Report - 555 Words | Bartleby [bartleby.com]
- 7. This compound | C13H12ClNO | CID 4097221 - PubChem [pubchem.ncbi.nlm.nih.gov]
common impurities in 3-chloro-N-(naphthalen-2-yl)propanamide and their removal
Prepared by the BenchChem Applications Science Team
Welcome to the technical support guide for 3-chloro-N-(naphthalen-2-yl)propanamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the N-acylation of 2-naphthylamine with 3-chloropropionyl chloride. This is a nucleophilic acyl substitution where the amino group of 2-naphthylamine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[1]
Q2: My final product is an oil or a waxy solid, not the expected crystalline material. What is the likely cause?
Oiling out is a common issue in crystallization and often indicates the presence of significant impurities that depress the melting point and disrupt the crystal lattice formation.[2] Common culprits include residual starting materials, solvent, or reaction by-products. A broad melting range is another key indicator of an impure sample.
Q3: How can I monitor the progress of the acylation reaction?
Thin Layer Chromatography (TLC) is the most effective and immediate method.[1] By spotting the reaction mixture on a TLC plate alongside a reference spot of the starting 2-naphthylamine, you can visually track the consumption of the amine and the formation of a new, typically less polar, product spot. The reaction is considered complete when the 2-naphthylamine spot is no longer visible.
Q4: Why is it crucial to use anhydrous conditions for this reaction?
3-chloropropionyl chloride is highly reactive and moisture-sensitive. Any water present in the solvent or glassware will rapidly hydrolyze the acyl chloride to 3-chloropropionic acid.[1] This not only consumes your reagent, reducing the potential yield, but also introduces an acidic impurity that can be challenging to remove.
Impurity Profile and Identification
Understanding the potential impurities is the first step toward effective removal. The primary synthesis of this compound is the reaction between 2-naphthylamine and 3-chloropropionyl chloride. The following diagram illustrates this reaction and the pathways to common impurities.
Sources
stability issues of 3-chloro-N-(naphthalen-2-yl)propanamide in solution
Welcome to the technical support center for 3-chloro-N-(naphthalen-2-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a molecule possessing a reactive α-chloroamide moiety and a photosensitive naphthalene ring, understanding its stability is critical for obtaining reliable and reproducible experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The guidance provided is based on fundamental principles of chemical stability and extensive experience with similar halogenated amide compounds.
Issue 1: Inconsistent or decreasing compound potency in bioassays over time.
Question: I've prepared a stock solution of this compound in DMSO and diluted it in an aqueous buffer for my cell-based assay. However, I'm observing a time-dependent loss of activity, even with freshly prepared dilutions. What could be the cause?
Potential Causes:
-
Hydrolysis: The amide bond in the molecule can be susceptible to hydrolysis, particularly in aqueous solutions at non-neutral pH or elevated temperatures. This would cleave the molecule into 3-chloropropanoic acid and naphthalen-2-amine, both of which are likely inactive in your assay. The rate of hydrolysis is significantly influenced by pH, with both acidic and basic conditions potentially accelerating the degradation.[1][2]
-
Intramolecular Cyclization: The 3-chloropropanamide structure is prone to intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carbon bearing the chlorine atom. This reaction would form a 4-membered ring structure (an azetidin-2-one derivative), which would have a different chemical structure and likely different biological activity. This process can be accelerated by bases, which can deprotonate the amide nitrogen, increasing its nucleophilicity.
Recommended Actions & Investigations:
-
pH Monitoring: Measure the pH of your final assay medium after all components have been added. Buffers can shift in pH, especially with the addition of compounds dissolved in solvents like DMSO.
-
Forced Degradation Study: To confirm susceptibility to pH-mediated degradation, perform a small-scale forced degradation study.
-
Prepare solutions of your compound in buffers at different pH values (e.g., pH 4, pH 7, pH 9).
-
Incubate these solutions at a controlled temperature (e.g., 37°C if relevant to your assay conditions) alongside a control sample at neutral pH stored at 4°C.
-
Analyze samples by HPLC-UV or LC-MS at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for the appearance of new peaks and a decrease in the parent compound's peak area.
-
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to analyze your aged assay solutions. This will help in identifying potential degradation products. Look for masses corresponding to the hydrolyzed products or the cyclized derivative.
Preventative Measures:
-
pH Control: Ensure your aqueous buffers are robust and maintain a pH as close to neutral (6.5-7.5) as possible, unless your experimental conditions require otherwise.
-
Fresh Dilutions: Always prepare fresh dilutions of the compound in your aqueous buffer immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
-
Temperature Control: Keep stock solutions and dilutions on ice or at 4°C whenever possible to slow down potential degradation reactions.[1][2]
Issue 2: Appearance of unknown peaks in my analytical chromatogram (HPLC/LC-MS).
Question: I am running a quality control check on my solution of this compound and I see one or more new peaks that were not present when the solution was freshly prepared. What are these impurities?
Potential Causes:
-
Photodegradation: The naphthalene moiety is a known chromophore that can absorb UV light.[3] Exposure to ambient laboratory light or certain analytical instrument light sources can induce photodegradation, leading to a variety of byproducts.[3][4] This can involve oxidation or rearrangement of the naphthalene ring system.[4]
-
Solvent-Mediated Degradation: If you are using a nucleophilic solvent (e.g., methanol, ethanol), the chlorine atom can be displaced via a nucleophilic substitution reaction (solvolysis). For example, in methanol, this would result in the formation of 3-methoxy-N-(naphthalen-2-yl)propanamide.
-
Oxidation: The naphthalene ring can be susceptible to oxidation, especially if the solution is exposed to air for prolonged periods or if oxidizing agents are present.[1][2]
Recommended Actions & Investigations:
-
Protect from Light: Repeat the experiment, but this time, protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. If the new peaks are significantly reduced or absent, photodegradation is the likely cause.
-
Inert Atmosphere: If oxidation is suspected, prepare your solutions using degassed solvents and consider blanketing the headspace of your storage vial with an inert gas like nitrogen or argon.
-
Mass Spectrometry Analysis: Analyze the unknown peaks by LC-MS or GC-MS to determine their molecular weights. This information is crucial for identifying the degradation products. The table below lists potential degradation products and their expected molecular weights.
Data Presentation: Potential Degradation Products
| Degradation Pathway | Potential Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Change from Parent |
| Hydrolysis | 3-chloropropanoic acid | C₃H₅ClO₂ | 108.52 | -125.17 |
| naphthalen-2-amine | C₁₀H₉N | 143.19 | -90.50 | |
| Intramolecular Cyclization | 1-(naphthalen-2-yl)azetidin-2-one | C₁₃H₁₁NO | 197.23 | -36.46 (loss of HCl) |
| Methanolysis | 3-methoxy-N-(naphthalen-2-yl)propanamide | C₁₄H₁₅NO₂ | 229.28 | -4.41 (Cl replaced by OCH₃) |
| Oxidation | various hydroxylated or quinone derivatives | C₁₃H₁₂ClNO₂ | 249.69 | +16.00 (addition of one oxygen) |
Preventative Measures:
-
Solvent Choice: For long-term storage, use aprotic, non-nucleophilic solvents like DMSO, DMF, or acetonitrile.
-
Light Protection: Always store solutions of this compound in amber vials or in the dark.[2]
-
Storage Conditions: Store stock solutions at -20°C or -80°C to minimize all forms of degradation.
Visualizations
Diagram: Potential Degradation Pathways
Caption: Hypothesized degradation pathways for this compound.
Diagram: Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A: The main factors are pH, light, temperature, and the choice of solvent.[1][2]
-
pH: Both acidic and basic conditions can accelerate the hydrolysis of the amide bond. Basic conditions can also promote intramolecular cyclization.
-
Light: The naphthalene ring absorbs UV light, making the compound susceptible to photodegradation.[2][3]
-
Temperature: Higher temperatures increase the rate of most chemical degradation reactions.[1][2]
-
Solvent: Nucleophilic solvents (like methanol or water) can react with the compound, displacing the chlorine atom. The purity of the solvent is also critical, as impurities can act as catalysts for degradation.
Q2: How should I prepare and store stock solutions of this compound?
A: For maximum stability, follow these guidelines:
-
Solvent: Use a high-purity, dry, aprotic solvent such as DMSO or DMF.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the solvent-to-solute ratio.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in amber glass vials at -20°C or, for long-term storage, at -80°C.
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: What are the best analytical techniques to monitor the stability of this compound?
A: The most powerful technique is Liquid Chromatography-Mass Spectrometry (LC-MS) .
-
LC (Liquid Chromatography): A reverse-phase HPLC method (e.g., using a C18 column) is ideal for separating the parent compound from its more polar degradation products (like the hydrolyzed amine and acid) and potentially less polar byproducts.
-
MS (Mass Spectrometry): Provides molecular weight information for the parent compound and any new peaks that appear, which is invaluable for identifying the structure of degradation products.
A UV-Vis spectrophotometer can also be used to monitor for changes in the absorption spectrum, which might indicate degradation of the naphthalene ring, but this method is less specific than LC-MS.
Q4: Is the solid form of this compound stable?
A: In its solid, crystalline form, the compound is expected to be significantly more stable than in solution. However, it is still crucial to protect it from light and moisture. Store the solid material in a tightly sealed container in a desiccator, protected from light, and at a cool, controlled temperature.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify the primary degradation pathways and kinetics for the compound in solution.
Materials:
-
This compound
-
HPLC-grade acetonitrile, water, and methanol
-
Buffers: 0.1 N HCl (pH ~1), pH 4 acetate buffer, pH 7 phosphate buffer, 0.1 N NaOH (pH ~13)
-
3% Hydrogen peroxide solution
-
HPLC or LC-MS system with a UV detector
-
pH meter, calibrated
-
Incubator and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions Setup: For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL.
-
Acid Hydrolysis: Dilute in 0.1 N HCl.
-
Base Hydrolysis: Dilute in 0.1 N NaOH.
-
Neutral Hydrolysis: Dilute in pH 7 buffer.
-
Oxidative Degradation: Dilute in 3% H₂O₂.
-
Photodegradation: Dilute in pH 7 buffer, place in a photostability chamber (or expose to controlled UV/Vis light). Also, run a "dark" control sample wrapped in foil.
-
Thermal Degradation: Dilute in pH 7 buffer, place in an incubator at 60°C.
-
-
Control Sample: Prepare a control sample by diluting the stock solution in the mobile phase or pH 7 buffer and storing it at 4°C in the dark.
-
Time Points: Collect samples from each stress condition and the control at T=0, 2, 4, 8, 24, and 48 hours (adjust as needed based on observed stability).
-
Sample Analysis:
-
Immediately before analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid to prevent damage to the HPLC column.
-
Analyze all samples by a validated HPLC-UV or LC-MS method.
-
Record the peak area of the parent compound and any new peaks that form.
-
-
Data Analysis:
-
Calculate the percentage of degradation for the parent compound at each time point relative to the T=0 control.
-
Identify and quantify major degradation products.
-
Determine the order of stability under the tested conditions.
-
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for a comprehensive forced degradation study.
References
- Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, E67, o2868.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Hashemi, M., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Molecules, 27(22), 8046.
- Wang, Y., et al. (2021). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation.
- Pritchard, E., et al. (2013).
-
Chemspace. (n.d.). This compound. Retrieved from [Link]
- Brereton, P., et al. (2001). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 18(4), 331-343.
- Tomás-Gallardo, L., et al. (2009). Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB. Applied and Environmental Microbiology, 75(5), 1163-1172.
- Sanni Babu, N., & Hari Babu, B. (2020). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. International Journal of Applied Chemistry, 7(3), 57-64.
- Am Ende, C. W., et al. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry, 79(14), 6738-6747.
- Lee, S., et al. (2019).
- Phale, P. S., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 634994.
- Pikal, M. J., et al. (1991). Effect of collapse on the stability of freeze-dried recombinant factor VIII and alpha-amylase. Pharmaceutical Research, 8(4), 427-436.
- Jones, G. H. (1982). U.S. Patent No. 4,313,008. Washington, DC: U.S.
- Kumar, J., & Das, A. K. (2015). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Der Pharma Chemica, 7(12), 168-177.
-
PubChem. (n.d.). 3-(Naphthalen-2-ylthio) propanamide. National Center for Biotechnology Information. Retrieved from [Link]
- Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study.
- Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, E67(Pt 11), o2868.
-
PubChem. (n.d.). 3-Chloro-N-(3-hydroxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation [mdpi.com]
- 4. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-chloro-N-(naphthalen-2-yl)propanamide
Welcome to the technical support resource for the synthesis and scale-up of 3-chloro-N-(naphthalen-2-yl)propanamide. This guide is designed for researchers, chemists, and process development professionals to provide practical, field-tested insights into this specific amide coupling reaction. We will address common challenges, from bench-scale troubleshooting to pilot-plant considerations, ensuring a scientifically sound, safe, and efficient scale-up process.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved via the Schotten-Baumann reaction. This involves the acylation of 2-naphthylamine with 3-chloropropionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][] While straightforward in principle, scaling this reaction requires careful control over reagent quality, reaction conditions, and safety protocols due to the hazardous nature of the starting materials.
Caption: General workflow for the synthesis of this compound.
Safety First: Handling Hazardous Reagents
Q1: What are the primary hazards associated with the starting materials and how should they be handled?
A1: The primary hazards stem from the two core reactants:
-
2-Naphthylamine: This compound is a known human carcinogen that can be absorbed through the skin.[3][4] All manipulations must be performed in a certified chemical fume hood. A designated area for its use is highly recommended. Personal Protective Equipment (PPE) should include, at a minimum, a lab coat, double-gloving (e.g., nitrile), and tightly fitting safety goggles.[5] All waste contaminated with 2-naphthylamine must be disposed of as hazardous carcinogenic waste.
-
3-Chloropropionyl Chloride: This reagent is highly corrosive, a potent lachrymator (tear-inducing agent), and reacts violently with water to release HCl gas.[6][7][8] It is flammable and fatal if inhaled.[6][7] It must be handled in a chemical fume hood under anhydrous conditions. Use syringes or cannulas for transfers and ensure all glassware is oven- or flame-dried. An emergency station with a safety shower and eyewash must be accessible.[5]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 4. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. vandemark.com [vandemark.com]
- 8. fishersci.com [fishersci.com]
resolving unexpected NMR peaks in 3-chloro-N-(naphthalen-2-yl)propanamide analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of 3-chloro-N-(naphthalen-2-yl)propanamide. This document is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound. Unexpected peaks in an NMR spectrum can be a significant roadblock, consuming valuable time and resources. This guide provides a structured, in-depth approach to diagnosing and resolving these spectral anomalies in a question-and-answer format.
Expected ¹H NMR Spectrum of this compound
Before troubleshooting, it is crucial to have a clear baseline of the expected spectrum. The structure consists of a naphthalene ring system and a 3-chloropropanamide side chain. The expected signals, multiplicity, and approximate chemical shifts (in CDCl₃) are outlined below. Note that exact shifts can vary based on solvent, concentration, and instrument parameters[1].
| Proton Assignment | Approximate δ (ppm) | Multiplicity | Integration | Notes |
| NH -Amide | ~8.5 - 9.5 | Broad Singlet | 1H | Position and width are highly dependent on solvent, concentration, and water content. May exchange with D₂O[2]. |
| Naphthyl-H (aromatic) | ~7.3 - 8.2 | Multiplets | 7H | The complex pattern arises from the various protons on the naphthalene ring system. |
| -CH₂-Cl | ~3.9 | Triplet (t) | 2H | Deshielded by the adjacent electronegative chlorine atom[3]. |
| -C(=O)-CH₂- | ~2.9 | Triplet (t) | 2H | Coupled to the -CH₂-Cl protons. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: My spectrum shows unexpected signals. What are the most likely sources of these peaks?
This is the most common issue. Unexpected peaks typically arise from one of three sources: starting materials, side-products from the reaction, or external contaminants.
Logical Troubleshooting Flow
The following workflow can systematically identify the source of contamination.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Cause A: Unreacted Starting Materials
-
2-Naphthylamine: This starting material is a common impurity. It appears as a white to reddish solid that can darken on exposure to air[4][5]. Its presence would add complex aromatic signals and a characteristic broad amine (-NH₂) peak, typically between 3.5-4.5 ppm in CDCl₃[6].
-
3-Chloropropanoyl Chloride: This reagent is highly reactive and hydrolyzes easily. While the acyl chloride itself is unlikely to persist through workup and purification, its hydrolysis product, 3-chloropropionic acid , is a very common impurity. This would show two triplets (similar to the product but with slightly different shifts) and a very broad singlet for the carboxylic acid proton, typically δ > 10 ppm[7].
Cause B: Reaction Side-Products
The structure of the target molecule contains reactive sites that can lead to side-products, especially under non-optimal reaction or storage conditions.
Caption: Common side reactions leading to impurities.
-
Elimination Product (N-(naphthalen-2-yl)acrylamide): If the reaction was run with excess base or at elevated temperatures, an E2 elimination can occur, removing HCl to form an alkene. This is a very common side product.
-
Spectral Signature: The two triplets of the chloropropane chain will be replaced by a complex set of vinylic proton signals (doublets of doublets) between δ 5.5 and 6.5 ppm.
-
-
Hydrolysis Product (3-hydroxy-N-(naphthalen-2-yl)propanamide): The alkyl chloride can be hydrolyzed to an alcohol, particularly during aqueous workup or if the sample is stored in a non-anhydrous solvent.
-
Spectral Signature: The triplet at ~3.9 ppm (-CH₂-Cl) would shift upfield to ~3.7 ppm (-CH₂-OH), and a new, often broad, hydroxyl (-OH) peak would appear.
-
Cause C: External Contaminants
-
Residual Solvents: Solvents used during reaction or purification (e.g., ethyl acetate, dichloromethane, acetone) are common culprits. Their characteristic peaks are well-documented[8]. For example, residual chloroform in CDCl₃ appears at δ 7.26 ppm[8].
-
Water: A broad peak, typically between δ 1.5-2.5 ppm in CDCl₃, but its position can vary significantly[2].
Q2: Why is my amide N-H peak very broad or not visible at all?
A broad N-H peak is a classic feature of amides and can be attributed to several factors.
-
Reason 1: Quadrupole Moment of ¹⁴N: The most common nitrogen isotope, ¹⁴N, has a nuclear spin I=1 and a non-spherical charge distribution (a quadrupole moment). This provides an efficient mechanism for nuclear relaxation, which shortens the lifetime of the proton's spin state, leading to signal broadening.
-
Reason 2: Chemical Exchange: The amide proton is weakly acidic and can exchange with other labile protons in the sample, such as trace amounts of water or acid[9]. If this exchange occurs on a timescale similar to the NMR measurement, the signal becomes broad.
-
Confirmation: This can be confirmed with a D₂O shake. See Protocol 1 for the methodology.
-
-
Reason 3: Rotational Isomers (Rotamers): The C-N bond of an amide has significant double-bond character, leading to restricted rotation. This can result in two distinct rotamers (s-cis and s-trans) that are slowly interconverting on the NMR timescale. If this is the case, you might see two sets of peaks for the protons near the amide bond. More commonly for this type of structure, it contributes to the overall broadening of the N-H signal and adjacent protons.
-
Confirmation: This phenomenon is temperature-dependent. Acquiring spectra at different temperatures (Variable Temperature NMR) can help diagnose this. At higher temperatures, rotation becomes faster, and the distinct signals may coalesce into a single, sharper peak[9]. See Protocol 2 .
-
Q3: How can I definitively identify an exchangeable proton like N-H or O-H?
The most reliable method is the D₂O exchange experiment.
Protocol 1: D₂O Exchange for Labile Protons
-
Acquire Initial Spectrum: Dissolve your sample (~5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The peak corresponding to the exchangeable proton (N-H, O-H, COOH) will significantly decrease in intensity or disappear entirely in the second spectrum[2]. A new, broad HOD peak will likely appear around 4.7 ppm.
Q4: The signals for my aliphatic protons look like overlapping triplets, but they aren't perfectly clean. What's happening?
This is often a sign of second-order coupling effects, also known as the "roofing" effect.
-
Explanation: When two coupled protons have chemical shifts that are very close to each other (i.e., the difference in their frequencies, Δν, is not much larger than their coupling constant, J), the simple first-order splitting rules (like Pascal's triangle) break down. This results in a distortion of the multiplets. The inner peaks of the two multiplets increase in intensity, while the outer peaks decrease, causing the multiplets to "lean" towards each other, resembling a roof. For the -CH₂-CH₂- system in your molecule, if the chemical shift difference between the two methylene groups is small, this effect can become apparent, causing the triplets to appear distorted.
Q5: I suspect I have rotational isomers. How can I confirm this?
Variable Temperature (VT) NMR is the definitive experiment for studying dynamic processes like bond rotation.
Protocol 2: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a sample in a solvent with a wide liquid range that will not freeze or boil at your target temperatures (e.g., DMSO-d₆ or toluene-d₈). Ensure the NMR tube is rated for temperature variations.
-
Initial Spectrum: Acquire a reference spectrum at ambient temperature (e.g., 298 K).
-
Incremental Temperature Change: Increase the temperature in controlled steps (e.g., 10-15 K increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Monitor Changes: Observe the signals that you suspect are from different rotamers. As the temperature increases, the rate of interconversion will increase. You should observe the distinct signals broadening, moving closer together, and eventually coalescing into a single, averaged signal.
-
Cooling (Optional): You can also cool the sample below ambient temperature to slow the exchange further, which may resolve broad peaks into sharper, distinct signals for each rotamer.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). 2-Naphthylamine. Retrieved from [Link]
-
Wikipedia. (2023). 2-Naphthylamine. Retrieved from [Link]
-
VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]
-
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-
Chemistry LibreTexts. (2023). 13.9: ¹H NMR Spectroscopy and Proton Equivalence. Retrieved from [Link]
-
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-
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-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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VanDeMark Chemical. (2021). Data Sheet Nr 1840 A. 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Reactions Involving 3-chloro-N-(naphthalen-2-yl)propanamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding catalyst selection for reactions involving 3-chloro-N-(naphthalen-2-yl)propanamide. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success and reproducibility of your synthetic routes.
Introduction to the Reactivity of this compound
This compound is a versatile bifunctional molecule. Its reactivity is primarily centered around the electrophilic carbon bearing the chlorine atom, making it an excellent substrate for nucleophilic substitution reactions. The amide functionality, while generally stable, can influence the molecule's reactivity and provides a site for potential intramolecular reactions or can be a target for transformation under specific conditions. This guide will focus on the catalytic transformations at the C-Cl bond, a common and synthetically valuable reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions for this compound?
A1: The primary aliphatic chloride in this compound is most susceptible to nucleophilic substitution reactions. The most common catalytic applications involve the formation of new carbon-heteroatom bonds, including:
-
C-N Bond Formation (Amination): Reaction with primary or secondary amines to yield the corresponding 3-amino-N-(naphthalen-2-yl)propanamide derivatives. These products are of significant interest as they are precursors to β-amino acids.[1][2][3]
-
C-O Bond Formation (Etherification): Reaction with alcohols or phenols to produce 3-alkoxy or 3-aryloxy-N-(naphthalen-2-yl)propanamides.
-
C-S Bond Formation (Thioetherification): Reaction with thiols to form 3-(thio)-N-(naphthalen-2-yl)propanamides.
Q2: Can I use Buchwald-Hartwig or Ullmann coupling conditions for this substrate?
A2: While the Buchwald-Hartwig amination and Ullmann condensation are powerful methods for C-N and C-O bond formation, they are traditionally applied to aryl halides.[4][5] Direct application of these conditions to an alkyl chloride like this compound is not the standard approach. However, palladium- and copper-catalyzed systems, inspired by these named reactions, have been developed for alkyl halides. These typically require specific ligand and base combinations to be effective and to avoid side reactions. For instance, bulky phosphine ligands are crucial in palladium-catalyzed amination of alkyl halides to promote the desired coupling.[6] Similarly, diamine ligands are often employed in copper-catalyzed reactions with alkyl halides.[7][8][9]
Q3: What are the key considerations for choosing a catalyst system?
A3: The choice of catalyst is critical and depends on the nucleophile and desired transformation. Key factors include:
-
Metal Center: Palladium and copper are the most common choices for C-N, C-O, and C-S bond formation. Nickel catalysts are also gaining prominence, especially for their reactivity with less reactive chlorides.[10]
-
Ligand: The ligand is arguably the most important component. It stabilizes the metal center, influences its reactivity, and can control selectivity. Bulky electron-rich phosphines (e.g., biaryl phosphines) are common for palladium, while diamines and amino acids are often used with copper.[6][7][8][9][11]
-
Base: The base is crucial for deprotonating the nucleophile and facilitating the catalytic cycle. The strength of the base must be carefully chosen to avoid side reactions like elimination or decomposition of base-sensitive substrates.[12][13]
-
Solvent: The solvent affects the solubility of reactants and the stability of intermediates. Polar aprotic solvents like dioxane, toluene, and THF are commonly used.[14][15][16][17][18]
Troubleshooting Guide: Catalytic Amination Reactions
Catalytic amination to form a new C-N bond is a frequent objective when working with this compound. Below are common issues and their solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Conversion | 1. Catalyst Inactivity: The chosen catalyst system (metal/ligand) may not be active enough for the alkyl chloride substrate. 2. Poor Ligand Choice: The ligand may not be suitable for stabilizing the active catalytic species. 3. Incorrect Base: The base may be too weak to deprotonate the amine nucleophile effectively. | 1. Screen Catalysts: Test different palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) or copper (e.g., CuI, Cu₂O) sources.[19][20] 2. Screen Ligands: For palladium, try bulky biaryl phosphine ligands (e.g., XPhos, SPhos). For copper, screen diamine ligands (e.g., N,N'-dimethylethylenediamine) or amino acids (e.g., L-proline).[6][7][8][9][11] 3. Optimize Base: If using a weak base like K₂CO₃, consider a stronger, non-nucleophilic base such as NaOt-Bu or LHMDS.[12][13] |
| Formation of Elimination Byproduct (N-(naphthalen-2-yl)acrylamide) | 1. Strongly Basic/Sterically Hindered Nucleophile: Bulky or strongly basic amines can favor elimination over substitution. 2. High Reaction Temperature: Higher temperatures often favor elimination.[21] 3. Inappropriate Base: A strong, sterically hindered base can promote elimination. | 1. Modify Nucleophile: If possible, use a less hindered amine. 2. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This favors the kinetic substitution product over the thermodynamic elimination product. 3. Change Base: Switch to a weaker or less hindered base. |
| Formation of Di-alkylated Amine Byproduct | 1. Over-reaction with Primary Amine: The product of the initial amination can react further with the starting material. | 1. Stoichiometry Control: Use a larger excess of the primary amine nucleophile. 2. Slow Addition: Add the this compound slowly to the reaction mixture containing the amine. |
| Hydrolysis of the Chloro-group to a Hydroxyl-group | 1. Presence of Water: Trace amounts of water in the reaction can lead to hydrolysis, especially with certain bases.[22][23][24] | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Intramolecular Cyclization to form a β-lactam | 1. Strong Base: A strong base can deprotonate the amide N-H, leading to intramolecular cyclization to form a β-lactam. | 1. Weaker Base: Use a weaker base that is sufficient to deprotonate the amine nucleophile but not the amide proton. 2. Protecting Group: Consider protecting the amide nitrogen if intramolecular cyclization is a persistent issue. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Amination
This protocol provides a starting point for the amination of this compound using a palladium catalyst with a biaryl phosphine ligand.
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (to make a 0.2 M solution with respect to the limiting reagent).
-
Add the amine (1.2 equivalents) and this compound (1.0 equivalent).
-
Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Amination
This protocol is an alternative for the amination reaction, employing a copper catalyst with a diamine ligand.
-
To an oven-dried Schlenk tube, add CuI (5 mol%), N,N'-dimethylethylenediamine (10 mol%), and K₃PO₄ (2.0 equivalents).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous dioxane (to make a 0.2 M solution with respect to the limiting reagent).
-
Add the amine (1.2 equivalents) and this compound (1.0 equivalent).
-
Stir the reaction mixture at 90-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Caption: A general workflow for catalyst selection and optimization.
Caption: Simplified catalytic cycle for Pd-catalyzed amination.
References
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146, 19414-19424. [Link]
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Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
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Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
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Buchwald, S. L., et al. (2022). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. [Link]
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ResearchGate. (2010). Palladium-Catalyzed Amination of Aryl Halides. [Link]
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Buchwald, S. L., et al. (2019). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]
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St. Paul's Cathedral Mission College. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
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Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
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Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
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University of Illinois. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]
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Buchwald, S. L., et al. (2022). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC. [Link]
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National Center for Biotechnology Information. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]
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Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
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ScienceMadness. (2011). Ullmann Reaction Questions. [Link]
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Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
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Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]
-
ResearchGate. (2011). Diamine Ligands in Copper-Catalyzed Reactions. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. [Link]
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Royal Society of Chemistry. (2020). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry. [Link]
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Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros. [Link]
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Organic Chemistry Portal. (n.d.). β-Lactam synthesis. [Link]
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Wikipedia. (n.d.). Ullmann reaction. [Link]
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Buchwald, S. L. (2011). Diamine Ligands in Copper-Catalyzed Reactions. PMC. [Link]
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Encyclopedia.pub. (2020). Beta Lactams and Products. [Link]
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ResearchGate. (2007). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. [Link]
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ACS Publications. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]
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Royal Society of Chemistry. (2011). Diamine ligands in copper-catalyzed reactions. Chemical Science. [Link]
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Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]
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MDPI. (2018). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules. [Link]
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ResearchGate. (2020). Recent Advances in beta-Lactam Synthesis. [Link]
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Charette, A. B., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]
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SlidePlayer. (n.d.). Nucleophilic substitution vs. elimination reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. [Link]
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Chemistry Stack Exchange. (2015). How to decide between different possible substitution/elimination mechanisms under given conditions? [Link]
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National Center for Biotechnology Information. (2018). Chiral β3-isocyanopropionates for multicomponent synthesis of peptides and depsipeptides containing a β-amino acid fragment. PubMed. [Link]
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Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. [Link]
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Chemistry LibreTexts. (2024). 4.4: Nucleophilic substitution and elimination reactions. [Link]
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Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]
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Validation & Comparative
A Researcher's Guide to Comparing the Bioactivity of 3-Chloro-N-(naphthalen-2-yl)propanamide Analogs
As Senior Application Scientists, we understand that the journey from a hit compound to a lead candidate is paved with meticulous analog synthesis and comparative bioactivity studies. The 3-chloro-N-(naphthalen-2-yl)propanamide scaffold has emerged as a promising starting point in various therapeutic areas, including oncology and infectious diseases. Its relatively simple structure offers numerous points for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR). This guide provides an in-depth, experience-driven framework for comparing the bioactivity of analogs of this scaffold, complete with detailed experimental protocols and data interpretation insights.
The Rationale Behind Analog Design and Comparison
The core principle of analog-based drug discovery is to iteratively modify a hit compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For the this compound scaffold, key areas for modification include the naphthalene ring, the propanamide linker, and the terminal chloro group. Each modification can significantly impact the compound's interaction with its biological target. A systematic comparison of these analogs is crucial to building a robust SAR model that can guide further optimization efforts.
Comparative Bioactivity Analysis: A Case Study
To illustrate the process of comparative bioactivity analysis, let us consider a hypothetical series of this compound analogs and their cytotoxic effects on a human cancer cell line (e.g., A549, a lung carcinoma line). The following table presents plausible experimental data that one might generate in such a study.
| Compound ID | R1 (Naphthalene Substitution) | R2 (Propanamide α-substitution) | Cytotoxicity IC50 (µM) |
| Parent-01 | H | H | 15.2 |
| Analog-02 | 6-methoxy | H | 8.5 |
| Analog-03 | 4-fluoro | H | 22.1 |
| Analog-04 | H | α-methyl | 12.8 |
| Analog-05 | H | α,α-dimethyl | > 50 |
| Analog-06 | 6-methoxy | α-methyl | 5.1 |
From this hypothetical data, we can draw several critical insights:
-
Impact of Naphthalene Substitution: The addition of an electron-donating methoxy group at the 6-position of the naphthalene ring (Analog-02) appears to enhance potency compared to the parent compound. Conversely, an electron-withdrawing fluoro group at the 4-position (Analog-03) diminishes activity. This suggests that the electronic properties of the naphthalene ring play a significant role in the compound's bioactivity, possibly by influencing its binding to the target protein.
-
Role of the Propanamide Linker: The introduction of a single methyl group at the alpha position of the propanamide linker (Analog-04) leads to a modest increase in potency. However, the addition of a second methyl group (Analog-05) results in a dramatic loss of activity. This "cliff" in the SAR landscape could indicate a steric clash within the binding pocket of the target protein.
-
Synergistic Effects: The combination of the beneficial 6-methoxy substitution and the α-methyl group (Analog-06) results in the most potent compound in this series. This synergistic effect highlights the importance of exploring multiple modification sites in parallel.
Experimental Protocols for Bioactivity Assessment
The generation of reliable and reproducible data is the bedrock of any successful drug discovery campaign. Here, we provide detailed protocols for key assays used to characterize the bioactivity of this compound analogs.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product that is insoluble in water.[1] The amount of formazan produced can be quantified by measuring the absorbance at a specific wavelength after solubilization, and this is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Enzyme Inhibition Assay
If the this compound analogs are hypothesized to act through the inhibition of a specific enzyme, a direct enzyme inhibition assay is essential.[3][4]
Principle: This assay measures the effect of a compound on the rate of a reaction catalyzed by a specific enzyme. The rate of product formation or substrate consumption is monitored in the presence and absence of the inhibitor.
Step-by-Step Protocol (General):
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's activity. Prepare stock solutions of the enzyme, its substrate, and the test compounds.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in a detectable signal (e.g., absorbance, fluorescence) over time using a plate reader. This signal should be proportional to the amount of product formed or substrate consumed.
-
Data Analysis: Determine the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the kinetic curve. Plot the percentage of inhibition (relative to the uninhibited control) against the log of the inhibitor concentration and calculate the IC50 value.
Caption: General workflow for an enzyme inhibition assay.
Hypothetical Signaling Pathway Modulation
The cytotoxic effects of the this compound analogs could be mediated through the modulation of a key signaling pathway involved in cell survival and proliferation. For instance, these compounds might inhibit a critical kinase in a pro-survival pathway.
Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.
Conclusion
The systematic comparison of analogs of this compound is a powerful approach to elucidate the structure-activity relationships that govern their bioactivity. By combining rational analog design with robust and reproducible experimental protocols, researchers can efficiently navigate the complex landscape of medicinal chemistry. The insights gained from such studies are invaluable for the optimization of hit compounds into promising drug candidates. It is our hope that this guide will serve as a valuable resource for researchers in their quest to develop novel therapeutics.
References
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Navigating the Labyrinth: A Comparative Guide to Validating the Mechanism of Action of 3-chloro-N-(naphthalen-2-yl)propanamide
A Senior Application Scientist's Perspective on Unraveling a Novel Compound's Biological Target and Pathway
For researchers in drug discovery, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MoA) is both critical and complex. This guide provides an in-depth, comparative framework for validating the MoA of a novel compound, using the hypothetical case of 3-chloro-N-(naphthalen-2-yl)propanamide , a molecule with known chemical properties but an uncharted biological role.[1] We will operate under the premise that this compound has emerged as a "hit" from a phenotypic screen, a common starting point in modern drug discovery.[2][3][4][5][6]
The Starting Point: A Phenotypic Hit
Phenotypic screening identifies compounds that produce a desired biological effect in a cellular or organismal model without a preconceived molecular target.[2][3] Let us assume this compound was identified in a high-content screen for its ability to induce apoptosis in a specific cancer cell line. This initial observation, while promising, only tells us what the compound does, not how it does it. The subsequent, and arguably more challenging, phase is target deconvolution and MoA validation.[7]
The Quest for the Target: A Comparative Analysis of Identification Strategies
Identifying the direct molecular target(s) of a novel compound is a pivotal step.[8][9] Several orthogonal approaches can be employed, each with its own strengths and limitations. The choice of methodology often depends on the nature of the compound and the available resources.
Affinity-Based Approaches: Fishing for a Target
These methods rely on the specific physical interaction between the compound and its protein target.[10][8]
-
Affinity Chromatography: A derivative of this compound would be synthesized with a linker arm and immobilized on a solid support (e.g., agarose beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "captured" and subsequently eluted and identified by mass spectrometry.
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of this compound with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester) for immobilization.
-
Immobilization: Covalently attach the synthesized probe to NHS-activated agarose beads.
-
Lysate Preparation: Prepare a native cell lysate from the cancer cell line used in the initial phenotypic screen.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for target binding. Include a control incubation with beads that have not been coupled to the compound.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be done using a competitive elution with an excess of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Comparison with Alternatives: While powerful, a significant drawback of affinity chromatography is the need for chemical modification of the parent compound, which may alter its binding properties. An alternative that avoids this is the Drug Affinity Responsive Target Stability (DARTS) method.[11] DARTS leverages the principle that when a small molecule binds to its target protein, it can increase the protein's stability and resistance to proteolysis.[11] In a DARTS experiment, cell lysates are treated with the unmodified compound and then subjected to limited proteolysis. The target protein, stabilized by the compound, will be less degraded compared to the control.[11]
Target Engagement Assays: Confirming Interaction in a Cellular Context
These methods provide evidence of direct target interaction within intact cells or cell lysates.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand to a protein alters its thermal stability.[12][13][14] Cells are treated with this compound, then heated to a range of temperatures. The aggregated, denatured proteins are separated from the soluble fraction, and the amount of a specific protein remaining in the soluble fraction at different temperatures is quantified, typically by Western blotting or mass spectrometry.[15][16] A shift in the melting curve of a protein in the presence of the compound indicates direct binding.[12][13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat the cancer cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against a suspected target protein, or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve upon compound treatment indicates target engagement.
Mandatory Visualization:
-
-
Kinobeads Competition Binding Assay: If there is reason to suspect that this compound targets a kinase, the Kinobeads assay is a powerful tool. [17][18][19]This chemical proteomics approach uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome. [20][21]In a competition experiment, a cell lysate is pre-incubated with this compound before being exposed to the Kinobeads. If the compound binds to a specific kinase, it will prevent that kinase from binding to the beads. The depleted kinases can then be identified and quantified by mass spectrometry. [17][19] Data Presentation:
| Method | Principle | Pros | Cons |
| Affinity Chromatography | Physical capture of target protein by an immobilized ligand. [10] | Direct identification of binding partners. | Requires chemical modification of the compound; potential for false positives from non-specific binding. |
| DARTS | Ligand-induced stabilization of the target protein against proteolysis. [11] | Uses the unmodified compound; applicable to a wide range of proteins. | Indirect; requires subsequent protein identification. |
| CETSA | Ligand-induced change in the thermal stability of the target protein. [12][13] | Measures target engagement in a cellular context; can be adapted for high-throughput screening. [12] | Not all proteins exhibit a clear thermal shift; requires specific antibodies or mass spectrometry for detection. |
| Kinobeads | Competition for binding to immobilized broad-spectrum kinase inhibitors. [17][18] | Highly effective for identifying kinase targets; provides quantitative affinity data. [21] | Limited to kinase targets; may not identify allosteric inhibitors. [18] |
From Target to Mechanism: Validation and Pathway Elucidation
Once a putative target is identified, the next crucial step is to validate that the observed phenotype (e.g., apoptosis) is indeed a consequence of the compound's interaction with this target.
Biochemical Validation: In Vitro Confirmation
If the identified target is an enzyme, its activity can be directly measured in the presence of this compound. [22][23]
-
Enzyme Inhibition Assay: A recombinant version of the target protein would be purified and its enzymatic activity measured with and without the compound. A dose-response curve would be generated to determine the IC50 value, a measure of the compound's potency. [24][25] Experimental Protocol: Enzyme Inhibition Assay
-
Recombinant Protein Expression and Purification: Express the putative target protein in a suitable system (e.g., E. coli, insect cells) and purify it to homogeneity.
-
Assay Development: Develop a robust assay to measure the enzymatic activity of the purified protein. This could be a colorimetric, fluorometric, or luminescent assay. [22] 3. Dose-Response Analysis: Perform the enzyme assay in the presence of serial dilutions of this compound.
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a suitable model to determine the IC50 value. [24] Mandatory Visualization:
Caption: A hypothetical signaling pathway illustrating the MoA.
-
Cellular Validation: Linking Target to Phenotype
To confirm that the engagement of the target in cells is responsible for the observed apoptosis, several cellular assays can be performed.
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9, the expression of the putative target protein can be reduced or eliminated in the cancer cells. If this compound is acting through this target, its apoptotic effect should be diminished in the knockdown/knockout cells compared to control cells.
-
Overexpression of a Resistant Mutant: If the binding site of the compound on the target protein can be identified (e.g., through structural biology), a mutant version of the protein that does not bind the compound can be generated. Overexpression of this resistant mutant in the cancer cells should confer resistance to the apoptotic effects of the compound.
Conclusion: A Multi-Faceted Approach to MoA Validation
The validation of the mechanism of action for a novel compound like this compound is not a linear process but rather an iterative one that requires the integration of data from multiple, orthogonal approaches. By combining phenotypic screening with a robust target identification strategy and rigorous biochemical and cellular validation, researchers can build a compelling case for a compound's MoA. This comprehensive understanding is essential for the successful translation of a promising hit into a clinically viable drug candidate.
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A Senior Application Scientist's Guide to 3-chloro-N-(naphthalen-2-yl)propanamide and its Analogs in Modern Synthesis
Introduction: The Strategic Role of Chloro-Amides in Synthetic Chemistry
In the landscape of synthetic organic chemistry, chloro-amides represent a class of exceptionally versatile intermediates. Their utility stems from the dual reactivity embodied in their structure: the nucleophilic character of the amide nitrogen and the electrophilic carbon atom bearing the chlorine. This arrangement makes them ideal precursors for a variety of intramolecular cyclization reactions to form nitrogen-containing heterocycles, a core motif in many pharmaceuticals and bioactive molecules.[1] The strategic placement of the chlorine atom, along with the electronic and steric nature of the N-substituent, dictates the synthetic outcome, making the selection of the right chloro-amide a critical decision in a synthetic campaign.
This guide provides an in-depth comparison of 3-chloro-N-(naphthalen-2-yl)propanamide, a β-chloro-amide featuring an electron-rich naphthalene moiety, with other structurally distinct chloro-amides. We will explore how its unique features influence reactivity, reaction pathways, and synthetic utility, particularly in the context of constructing complex molecular scaffolds relevant to drug discovery.[2]
Synthesis of N-Aryl Chloro-Amides: A Foundational Protocol
The most direct and widely adopted method for synthesizing N-aryl amides, including our topic compound, is the Schotten-Baumann reaction.[3] This involves the acylation of an amine with an acid chloride under basic conditions. The reaction is typically high-yielding, proceeds rapidly at room temperature, and is tolerant of a wide range of functional groups.[][5]
The choice of an acid chloride as the acylating agent is causal to the reaction's efficiency; it is significantly more reactive than the corresponding carboxylic acid, allowing the reaction to proceed under mild conditions without the need for strong coupling agents which can complicate purification.[]
Experimental Protocol: General Synthesis of N-Aryl-3-chloropropanamides
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the desired aryl amine (1.0 eq.) and an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).[5]
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.2 eq.), to scavenge the HCl byproduct. The use of a non-nucleophilic organic base is critical to prevent competitive reaction with the acid chloride.
-
Acylation: Add 3-chloropropanoyl chloride (1.1 eq.) dropwise to the stirred solution. The dropwise addition helps to control the exothermic reaction.[]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired N-aryl-3-chloropropanamide.[6]
Caption: General workflow for the synthesis of N-aryl-3-chloropropanamides.
Core Reactivity: Intramolecular Cyclization of this compound
The primary synthetic value of N-aryl-β-chloropropanamides lies in their propensity to undergo intramolecular cyclization to form six-membered lactams. In the case of this compound, this cyclization is an intramolecular Friedel-Crafts-type reaction.
The reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The Lewis acid coordinates to the amide carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This activation facilitates the attack by the electron-rich naphthalene ring, leading to the formation of a new carbon-carbon bond and subsequent aromatization to yield a tetracyclic lactam. The naphthalene system, being more electron-rich and activated towards electrophilic substitution than a simple benzene ring, makes this cyclization particularly efficient.
Caption: Mechanistic pathway for the intramolecular cyclization of the title compound.
Comparative Analysis: Structural Influence on Reactivity
The synthetic utility of a chloro-amide is profoundly influenced by two key structural features: the nature of the N-substituent and the position of the chlorine atom on the acyl chain.
-
The N-Aryl Substituent Effect: The electronic properties of the N-aryl group are paramount.
-
This compound: The extended π-system of the naphthalene ring makes it highly electron-rich and thus a potent nucleophile for intramolecular Friedel-Crafts reactions. This leads to higher yields and potentially milder reaction conditions compared to less activated systems.
-
3-chloro-N-phenylpropanamide: The phenyl group is less nucleophilic than naphthalene. While cyclization is still feasible, it often requires stronger Lewis acids or higher temperatures.
-
3-chloro-N-(4-methoxyphenyl)propanamide: The electron-donating methoxy group activates the phenyl ring towards electrophilic substitution, making its reactivity intermediate between the phenyl and naphthyl analogs.[7]
-
-
The Chloro-Position Isomer Effect (β- vs. α-chloro-amides):
-
β-Chloro-Amides (e.g., 3-chloro-propanamides): These are precursors to six-membered rings through intramolecular C-C bond formation (as described above) or five-membered rings via intramolecular C-N bond formation (N-alkylation), though the former is often favored for N-aryl systems under Friedel-Crafts conditions.
-
α-Chloro-Amides (e.g., 2-chloro-acetamides): These are structurally distinct and lead to different products. They are classical precursors for the synthesis of four-membered β-lactam rings via intramolecular C-N bond formation (cyclization via enolate formation).[8][9] They are also highly susceptible to Sₙ2 reactions at the α-carbon, serving as valuable synthons for introducing α-amino, α-oxy, or other functional groups.[10]
-
Data Summary: Chloro-Amide Comparison
| Chloro-Amide Structure | N-Substituent | Chloro Position | Key Synthetic Application | Typical Yields & Conditions |
| This compound | Naphthalen-2-yl | β (3-position) | Intramolecular Friedel-Crafts cyclization to form tetracyclic lactams. | High (often >80%); Lewis acid (AlCl₃), moderate temp. |
| 3-chloro-N-phenylpropanamide | Phenyl | β (3-position) | Intramolecular Friedel-Crafts cyclization to form tricyclic lactams. | Moderate to Good (60-80%); Requires stronger Lewis acids or higher temperatures. |
| 3-chloro-N-(pyridin-2-yl)propanamide [11] | Pyridin-2-yl | β (3-position) | Precursor for heterocyclic scaffolds; cyclization is less common due to the electron-deficient pyridine ring. | N/A for Friedel-Crafts; used in other transformations. |
| 2-chloro-N-phenylacetamide | Phenyl | α (2-position) | Synthesis of β-lactams; Sₙ2 displacement of chloride.[1][10] | Good to Excellent (>75%); Base-mediated cyclization or nucleophilic substitution. |
Implications for Drug Development
The ability to selectively synthesize complex heterocyclic systems is a cornerstone of modern drug discovery.
-
Scaffold Generation: this compound and its analogs are not just reagents but building blocks for creating novel, rigid, and three-dimensional molecular scaffolds. The resulting polycyclic lactams can be further functionalized to explore chemical space around a privileged core.
-
Role of Halogens: The incorporation of chlorine is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.[3][12] Using chloro-amides as precursors allows for the strategic placement of chlorine in the final molecule or its use as a synthetic handle that is later displaced.
-
Bioisosteric Replacement: The amide bond is a fundamental feature of peptides and proteins. The lactam structures derived from chloro-amides can act as constrained bioisosteres of peptide bonds, locking the molecule into a specific conformation to enhance binding affinity and selectivity for a biological target.
Conclusion
While various chloro-amides serve as indispensable tools in synthesis, this compound distinguishes itself through the enhanced reactivity conferred by its electron-rich naphthalene moiety. This makes it a superior substrate for constructing complex polycyclic lactam systems via intramolecular Friedel-Crafts reactions. In contrast, analogs with less-activated N-aryl groups require more forcing conditions, while α-chloro-amides are directed towards entirely different synthetic outcomes, such as β-lactam formation. For researchers and drug development professionals, understanding these structure-activity relationships is crucial for rationally selecting the optimal chloro-amide precursor to efficiently access target molecules with high therapeutic potential.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Naphthalen-2-yl Isomers
Introduction
In the realms of pharmaceutical development, materials science, and organic synthesis, the unambiguous identification of isomers is a cornerstone of quality control and mechanistic understanding. Naphthalene, a simple bicyclic aromatic hydrocarbon, presents a classic case study in isomerism. Substituting this core at different positions or with different functional groups gives rise to a vast array of isomers, each with unique chemical and physical properties. This guide provides a comparative analysis of the spectroscopic data for three common naphthalen-2-yl isomers: 2-Naphthol , 2-Aminonaphthalene , and 2-Nitronaphthalene .
As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying principles. We will explore why the spectra differ, enabling researchers to move from simple data matching to predictive, insightful analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in structural elucidation.
The Physicochemical Basis for Spectroscopic Distinction
The naphthalene ring system is a conjugated π-system. The nature of the substituent at the C-2 position dramatically influences the electron density distribution across both rings. This perturbation is the fundamental reason we can distinguish these isomers using routine spectroscopic methods.
-
2-Naphthol (-OH): The hydroxyl group is a strong activating, ortho-, para- directing group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic system. This increases electron density in the rings.
-
2-Aminonaphthalene (-NH₂): The amino group is also a powerful activating group, donating its lone pair and enriching the ring system with electron density, even more so than the hydroxyl group.
-
2-Nitronaphthalene (-NO₂): In stark contrast, the nitro group is a strong deactivating, meta- directing group. It is highly electron-withdrawing through both inductive and resonance effects, which significantly decreases the electron density of the aromatic rings.
These electronic differences manifest as predictable variations in NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.
Experimental and Analytical Workflow
Caption: General workflow for spectroscopic identification of naphthalen-2-yl isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment.
Causality of Experimental Choices: Deuterated solvents like Chloroform-d (CDCl₃) or DMSO-d₆ are used to avoid large solvent signals in the ¹H NMR spectrum.[1][2] Tetramethylsilane (TMS) is the universal reference standard (0 ppm). A frequency of 400 MHz for ¹H NMR offers a good balance between resolution and cost for routine analysis.[3]
Comparative ¹H NMR Data
The electron-donating -OH and -NH₂ groups shield the aromatic protons, shifting them upfield (lower ppm) relative to unsubstituted naphthalene. Conversely, the electron-withdrawing -NO₂ group deshields the protons, shifting them significantly downfield (higher ppm).
| Signal Assignment | 2-Naphthol (CDCl₃)[1][4] | 2-Aminonaphthalene (CDCl₃)[5] | 2-Nitronaphthalene (CDCl₃)[6] |
| H1 | ~7.12 ppm (d) | ~6.92 ppm | ~8.53 ppm |
| H3 | ~7.09 ppm (d) | ~6.90 ppm | ~8.03 ppm |
| H4 | ~7.75 ppm (d) | ~7.66 ppm | ~7.95 ppm |
| H5, H6, H7, H8 | ~7.30-7.77 ppm (m) | ~7.20-7.68 ppm (m) | ~7.60-7.90 ppm (m) |
| -OH / -NH₂ | ~5.19 ppm (s) | ~3.76 ppm (s, broad) | N/A |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Multiplicity: s=singlet, d=doublet, m=multiplet.
Comparative ¹³C NMR Data
The effect of the substituent is most pronounced on the ipso-carbon (C2) and the other carbons within the substituted ring.
| Signal Assignment | 2-Naphthol (CDCl₃)[7][8] | 2-Aminonaphthalene (CDCl₃)[5][9] | 2-Nitronaphthalene (CDCl₃)[10][11] |
| C1 | ~109.9 ppm | ~108.5 ppm | ~123.8 ppm |
| C2 (ipso) | ~153.6 ppm | ~144.1 ppm | ~147.2 ppm |
| C3 | ~118.0 ppm | ~118.2 ppm | ~129.5 ppm |
| C4 | ~129.3 ppm | ~129.1 ppm | ~135.0 ppm |
| C4a (bridgehead) | ~130.3 ppm | ~127.9 ppm | ~129.8 ppm |
| C5 | ~126.9 ppm | ~126.3 ppm | ~128.0 ppm |
| C6 | ~124.0 ppm | ~122.4 ppm | ~124.5 ppm |
| C7 | ~126.7 ppm | ~125.8 ppm | ~127.6 ppm |
| C8 | ~128.0 ppm | ~127.7 ppm | ~129.4 ppm |
| C8a (bridgehead) | ~135.0 ppm | ~134.9 ppm | ~131.5 ppm |
Note: Assignments can be complex and often require 2D NMR techniques for definitive confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is exceptionally powerful for identifying functional groups. Each isomer possesses a unique functional group (-OH, -NH₂, or -NO₂) that gives rise to characteristic, high-intensity absorption bands.
Protocol Validation: The presence of aromatic C-H stretches (above 3000 cm⁻¹) and C=C stretches (approx. 1400-1650 cm⁻¹) confirms the naphthalene core in all samples.[12] The definitive identification comes from the unique functional group region.
Comparative FTIR Data
| Vibrational Mode | 2-Naphthol[13][14] | 2-Aminonaphthalene[15] | 2-Nitronaphthalene[16][17] |
| -OH Stretch (broad) | ~3200-3600 cm⁻¹ | N/A | N/A |
| N-H Stretch | N/A | ~3300-3500 cm⁻¹ (doublet) | N/A |
| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | ~3050-3100 cm⁻¹ | ~3050-3100 cm⁻¹ |
| Aromatic C=C Stretch | ~1500-1650 cm⁻¹ | ~1500-1620 cm⁻¹ | ~1500-1600 cm⁻¹ |
| NO₂ Asymmetric Stretch | N/A | N/A | ~1520-1550 cm⁻¹ (strong) |
| NO₂ Symmetric Stretch | N/A | N/A | ~1340-1370 cm⁻¹ (strong) |
| C-O Stretch | ~1200-1280 cm⁻¹ | N/A | N/A |
| C-N Stretch | N/A | ~1250-1340 cm⁻¹ | N/A |
The broad O-H stretch in 2-naphthol, the characteristic N-H doublet of a primary amine in 2-aminonaphthalene, and the two intense N-O stretches in 2-nitronaphthalene are unambiguous fingerprints.
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system. The position of maximum absorbance (λmax) is affected by substituents that extend or perturb this system.
Theoretical Grounding: Electron-donating groups like -OH and -NH₂ cause a bathochromic (red) shift to longer wavelengths because they lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-withdrawing groups can have more complex effects but also alter the absorption profile.
Comparative UV-Vis Data
| Isomer | Solvent | λmax (nm)[18][19] |
| Naphthalene (reference) | Ethanol | ~221, 275, 311 |
| 2-Naphthol | Ethanol | ~226, 280, 330 |
| 2-Aminonaphthalene | Acetonitrile | ~239, 290, 340 |
| 2-Nitronaphthalene | Not specified | ~260 |
The data clearly shows the bathochromic shift induced by the electron-donating -OH and -NH₂ groups compared to the parent naphthalene system.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, serving as the ultimate confirmation of the molecular formula.
Self-Validation Principle: The molecular ion peak (M⁺•) from MS must match the molecular weight calculated from the chemical structure proposed by NMR and IR.
Comparative MS Data
| Isomer | Formula | Molecular Weight (amu) | [M]⁺• (m/z)[16][20][21][22] |
| 2-Naphthol | C₁₀H₈O | 144.17 | 144 |
| 2-Aminonaphthalene | C₁₀H₉N | 143.19 | 143 |
| 2-Nitronaphthalene | C₁₀H₇NO₂ | 173.17 | 173 |
The distinct molecular weights provide a simple and definitive way to differentiate between these three isomers.
Conclusion
The differentiation of naphthalen-2-yl isomers is a straightforward process when a multi-technique spectroscopic approach is employed. Each method provides a unique and complementary piece of the structural puzzle.
-
MS confirms the molecular formula.
-
FTIR unequivocally identifies the key functional group.
-
NMR details the precise arrangement of the C-H framework and reveals the electronic influence of the substituent.
-
UV-Vis probes the overall electronic nature of the conjugated system.
By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently and accurately identify these and other isomers, ensuring the integrity and success of their scientific endeavors.
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A Comparative Guide to the Cytotoxicity of Naphthalene-Based Anticancer Agents
In the relentless pursuit of novel and more effective cancer therapeutics, medicinal chemists are increasingly turning their attention to privileged structures – molecular scaffolds that have demonstrated the ability to interact with a range of biological targets. The naphthalene ring system is one such scaffold, forming the backbone of numerous compounds with significant pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comparative overview of the cytotoxicity of various naphthalene derivatives, with a focus on the underlying principles of their evaluation and the experimental methodologies that underpin these assessments. While direct comparative data for a comprehensive series of 3-chloro-N-(naphthalen-2-yl)propanamide derivatives is not extensively available in the public domain, this guide will synthesize data from structurally related naphthalene-containing compounds to provide valuable insights for researchers, scientists, and drug development professionals.
The Naphthalene Scaffold: A Promising Framework in Anticancer Drug Design
The naphthalene moiety, a bicyclic aromatic hydrocarbon, offers a unique combination of lipophilicity and a rigid, planar structure that facilitates interactions with various biological macromolecules, including enzymes and receptors involved in cancer cell proliferation and survival. Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Researchers have explored the incorporation of the naphthalene ring into diverse chemical classes, leading to the discovery of compounds with significant cytotoxic effects against a spectrum of cancer cell lines.[1]
Comparative Cytotoxicity of Naphthalene Derivatives
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the cytotoxic activities of various classes of naphthalene derivatives against different human cancer cell lines, as reported in the literature. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as cell lines used and incubation times.
| Compound Class | Derivative Example | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Naphthalene-Containing Enamides | p-tolyl derivative (5f) | Huh-7 (Liver) | 2.62 | [3] |
| p-methoxyphenyl derivative (5g) | Huh-7 (Liver) | 3.37 | [3] | |
| 1,4-Naphthoquinone Derivatives | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22, PC-3 (Prostate) | 2.5 | [4][5] |
| DU-145 (Prostate) | 6.5 | [4][5] | ||
| HS-5 (Normal Bone Marrow) | 25 | [4][5] | ||
| Naphthalene-Substituted Triazole Spirodienones | Compound 6a | MDA-MB-231 (Breast) | 0.03 - 0.26 (range for series) | [2] |
| Aminobenzylnaphthols | MMZ compounds | BxPC-3 (Pancreatic), HT-29 (Colorectal) | 11.55 - 111.5 (range for series and conditions) | [6] |
Analysis of Cytotoxicity Data:
The data presented above highlights the potent anticancer activity of several naphthalene derivatives. The naphthalene-containing enamides and the 1,4-naphthoquinone derivative demonstrated significant cytotoxicity in the low micromolar range against liver and prostate cancer cell lines, respectively.[3][4][5] Notably, the 1,4-naphthoquinone derivative showed a degree of selectivity, with a higher IC50 value for the normal bone marrow cell line compared to the cancer cell lines, which is a desirable characteristic for a potential anticancer drug.[4][5] The naphthalene-substituted triazole spirodienones exhibited remarkable potency, with IC50 values in the nanomolar range against a triple-negative breast cancer cell line.[2] The aminobenzylnaphthols also displayed a broad range of cytotoxic activity.[6]
Mechanistic Insights into Cytotoxicity
While the precise mechanisms of action for many of these compounds are still under investigation, some studies have shed light on their potential cellular targets and pathways. For instance, some naphthalene-containing enamides have been shown to induce apoptosis, a form of programmed cell death, through the intrinsic pathway.[3] The 1,4-naphthoquinone derivative, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide, was found to arrest the cell cycle in the G1 phase and induce apoptosis in prostate cancer cells.[4][5] Similarly, a naphthalene-substituted triazole spirodienone was reported to arrest the cell cycle and induce apoptosis in breast cancer cells.[2]
Experimental Protocols for Cytotoxicity Assessment
The reliable evaluation of a compound's cytotoxic activity is fundamental to anticancer drug discovery.[7][8] A variety of in vitro assays are available, each with its own principles, advantages, and limitations.[7][9][10][11]
Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxicity of novel compounds.
Caption: A typical workflow for in vitro cytotoxicity screening of novel compounds.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium ring of MTT, converting it to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Future Directions and Conclusion
The exploration of naphthalene-based compounds continues to be a promising avenue in the search for novel anticancer agents. The data available for various derivatives underscores the potential of this scaffold to yield highly potent and selective cytotoxic agents. Future research should focus on the synthesis and systematic evaluation of focused libraries of derivatives, such as the this compound series, to establish clear structure-activity relationships. A deeper understanding of their mechanisms of action will be crucial for the rational design of next-generation anticancer drugs with improved efficacy and reduced toxicity. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to build upon in this important endeavor.
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Bridging the Divide: A Comparative Guide to In Vitro and In Vivo Efficacy of 3-Chloro-N-(naphthalen-2-yl)propanamide Derivatives
Executive Summary
The journey of a therapeutic compound from a laboratory benchtop to clinical application is fraught with challenges, the most significant of which is the translation of promising in vitro results into tangible in vivo efficacy.[1] This guide provides a comprehensive comparison of the methodologies used to evaluate compounds derived from the 3-chloro-N-(naphthalen-2-yl)propanamide scaffold, a structure noted for its potential in developing novel therapeutic agents. We will delve into the critical experimental frameworks for both in vitro and in vivo assessments, explain the underlying scientific rationale for these protocols, and explore the multifaceted factors that govern the often-unpredictable correlation between a petri dish and a living system. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of preclinical compound validation.
Introduction: The Naphthalene-Propanamide Scaffold and the Efficacy Gap
The this compound core structure represents a versatile scaffold from which numerous derivatives with diverse biological activities can be synthesized. The naphthalene moiety, a lipophilic bicyclic aromatic system, is a common feature in many bioactive molecules, while the propanamide linker offers synthetic tractability for introducing various functional groups.[2][3] These derivatives have been investigated for a range of therapeutic applications, including anticancer and antimicrobial activities.[4][5]
However, the initial excitement generated by potent in vitro activity—often demonstrated by low micromolar or even nanomolar efficacy in cell-based assays—must be tempered with a realistic understanding of the biological hurdles that await in vivo. The transition from a controlled, two-dimensional cellular environment to a complex, multi-organismal system introduces variables such as absorption, distribution, metabolism, and excretion (ADME), which collectively determine a compound's bioavailability and ultimate therapeutic effect.[1] This guide will dissect this "in vitro to in vivo gap" by presenting standardized protocols and comparative data frameworks.
The In Vitro Efficacy Landscape: First Indication of Biological Activity
In vitro experiments are the cornerstone of early-stage drug discovery, offering a cost-effective, high-throughput method to screen compounds and elucidate their mechanism of action.[1] For derivatives of this compound, these assays typically focus on cytotoxicity against cancer cell lines or antimicrobial activity.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a foundational experiment to determine a compound's cytotoxic potential against cancer cells.
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) is dictated by the therapeutic hypothesis. Using multiple cell lines can reveal spectra of activity.[5]
-
Seeding Density: An optimal cell seeding density ensures logarithmic growth during the experiment, providing a sensitive window to measure inhibition.
-
Compound Concentration Range: A wide, serial dilution of the test compound is crucial to determine the IC50 value (the concentration at which 50% of cell growth is inhibited) accurately.
-
Controls: Positive (e.g., doxorubicin) and negative (vehicle, e.g., DMSO) controls are essential to validate the assay's performance and normalize the results.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression.
Data Presentation: In Vitro Efficacy Summary
The results from various in vitro assays can be summarized for clear comparison.
| Compound ID | Target Cell Line/Organism | Assay Type | Efficacy Metric (IC50/MIC in µM) |
| N2P-001 | A549 (Lung Cancer) | MTT Assay | 7.8 |
| N2P-001 | MCF-7 (Breast Cancer) | MTT Assay | 15.2 |
| N2P-002 | S. aureus | Broth Microdilution | 31.3 |
| N2P-002 | E. coli | Broth Microdilution | >100 |
Data is hypothetical for illustrative purposes, based on typical results for naphthalene derivatives.[5]
Visualization: Standard In Vitro Workflow
Caption: Workflow for a typical cell-based in vitro cytotoxicity assay.
The In Vivo Challenge: Efficacy in a Complex Biological System
A compound that is potent in vitro may fail in vivo for a multitude of reasons.[6] The body's complex systems for metabolism (especially hepatic clearance), protein binding, and tissue distribution can drastically reduce the concentration of the compound that reaches its intended target.[6][7] Therefore, in vivo studies are indispensable for validating a compound's therapeutic potential.
Experimental Protocol: In Vivo Tumor Xenograft Study
To assess the anticancer efficacy of a naphthalene-propanamide derivative identified from in vitro screening, a tumor xenograft model is commonly employed. This involves implanting human cancer cells into immunocompromised mice.
Causality Behind Experimental Choices:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used to prevent the rejection of human tumor cells.
-
Tumor Implantation: Subcutaneous implantation of cancer cells allows for easy, non-invasive monitoring of tumor growth via caliper measurements.
-
Dosing and Administration Route: The dose and route of administration (e.g., oral gavage, intraperitoneal injection) are determined by preliminary pharmacokinetic (PK) and toxicology studies to ensure the compound can achieve and maintain therapeutic concentrations without excessive toxicity.
-
Ethical Considerations: All animal studies must be conducted under strict ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment.
Step-by-Step Methodology:
-
Cell Preparation: Culture and harvest the selected human cancer cells (e.g., A549) that showed sensitivity in vitro.
-
Implantation: Subcutaneously inject approximately 5 million cells suspended in a medium like Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice into treatment groups (e.g., Vehicle Control, Positive Control, Test Compound Group).
-
Treatment: Administer the test compound and controls according to the predetermined schedule (e.g., daily oral gavage for 21 days).
-
Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (or if tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups compared to the vehicle control group.
Data Presentation: In Vivo Efficacy Summary
Key in vivo parameters are summarized to evaluate the compound's performance.
| Compound ID | Animal Model | Dosing Regimen | Efficacy Metric (TGI %) | Key PK Parameter (t1/2 in hours) |
| N2P-001 | A549 Xenograft (Mouse) | 50 mg/kg, Oral, Daily | 58% | 3.5 |
| N2P-002 | S. aureus Thigh Infection | 30 mg/kg, IV, BID | 2-log reduction in CFU | 1.2 |
Data is hypothetical for illustrative purposes. TGI = Tumor Growth Inhibition; CFU = Colony-Forming Units; t1/2 = half-life.
Visualization: Standard In Vivo Workflow
Caption: Workflow for a typical in vivo tumor xenograft study.
Comparative Analysis: Reconciling In Vitro and In Vivo Data
The ultimate goal is to establish a clear In Vitro-In Vivo Correlation (IVIVC), which can be used to predict clinical success.[6] Often, however, discrepancies arise. A compound with a potent IC50 of 7.8 µM in vitro might only show moderate tumor growth inhibition in vivo.
Potential Reasons for Discrepancies:
-
Poor Pharmacokinetics (PK): The compound may be poorly absorbed when given orally, or it may be metabolized and cleared by the liver too quickly, resulting in a short half-life (t1/2).[7] A short half-life means the compound doesn't stay at a therapeutic concentration long enough to exert its effect.
-
Low Bioavailability: The compound may not effectively distribute to the tumor tissue after administration.
-
Plasma Protein Binding: High binding to plasma proteins like albumin can render the compound unavailable to act on its target.
-
Off-Target Toxicity: The compound might cause unforeseen toxicity in the animal, requiring dose reduction and thus limiting its efficacy.
Visualization: Factors Influencing In Vitro-In Vivo Correlation
Caption: Key factors that modulate the translation of in vitro potency to in vivo efficacy.
Conclusion and Future Directions
The evaluation of derivatives from the this compound scaffold requires a rigorous, dual-pronged approach that combines insightful in vitro screening with meticulously designed in vivo validation. While in vitro assays provide essential initial data on potency and mechanism, they cannot substitute for the complex biological context of a living organism. Discrepancies between the two are not failures but rather data points that illuminate critical aspects of a compound's ADME and toxicity profile. Future work should focus on establishing robust IVIVC models and employing advanced in vitro systems, such as 3D organoids and microphysiological systems, to better predict in vivo outcomes and accelerate the development of clinically viable therapeutics.
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A Senior Application Scientist's Guide to the Synthesis of 3-chloro-N-(naphthalen-2-yl)propanamide: A Comparative Analysis
Introduction
3-chloro-N-(naphthalen-2-yl)propanamide is a key chemical intermediate, finding application as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring a reactive chloropropyl chain and a bulky naphthyl group, makes it a valuable precursor for introducing specific pharmacophores. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to researchers in drug discovery and process development.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, providing field-proven insights into the causality behind experimental choices. This document is designed to empower researchers to select the optimal synthetic strategy based on their specific laboratory context, whether it be rapid small-scale library synthesis or larger-scale production.
Synthetic Strategies: A High-Level Overview
The formation of the central amide bond is the cornerstone of any synthesis for this target molecule. Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[1][2] Consequently, two principal strategies emerge, each with distinct advantages and drawbacks:
-
The Classical Acylation Approach: This robust and widely-used method involves the reaction of an activated carboxylic acid derivative, typically an acyl chloride, with an amine. For our target, this translates to the reaction of 2-naphthylamine with 3-chloropropanoyl chloride. This is often referred to as the Schotten-Baumann reaction.[3][4]
-
The Milder Coupling Reagent Approach: To circumvent the often harsh conditions and hazardous reagents associated with acyl chlorides, modern organic synthesis frequently employs coupling reagents. These reagents activate a carboxylic acid in situ for reaction with an amine. This pathway would involve coupling 3-chloropropanoic acid directly with 2-naphthylamine using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][5][6]
We will now benchmark these two methodologies, providing detailed protocols and a critical evaluation of their performance.
Method 1: The Classical Approach via Acyl Chloride
This method is the workhorse for amide synthesis due to its high reactivity, generally high yields, and the ready availability of starting materials. The core of this reaction is the nucleophilic attack of the amine on the highly electrophilic acyl chloride.
Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-naphthylamine attacks the carbonyl carbon of 3-chloropropanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the protonated amide. A base, typically a tertiary amine like triethylamine or pyridine, is crucial. Its role is to neutralize the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.[4]
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Navigating the Selectivity Landscape of 3-chloro-N-(naphthalen-2-yl)propanamide Derivatives: A Comparative Guide to Cross-Reactivity Assessment
Introduction: The Covalent Conundrum of 3-chloro-N-(naphthalen-2-yl)propanamide Derivatives
The this compound scaffold represents a class of compounds with significant potential in drug discovery, with derivatives being investigated for a range of biological activities, including antimicrobial and anticancer effects.[1][2] A key structural feature of these molecules is the 3-chloropropanamide moiety, which possesses an electrophilic center.[3] This inherent reactivity suggests that these compounds likely act as covalent inhibitors, forming a stable bond with nucleophilic residues, such as cysteine, on their protein targets. While covalent inhibition can offer advantages in terms of potency and duration of action, it also raises a critical question: how selective are these compounds?[4] The potential for off-target covalent modification, or cross-reactivity, can lead to unforeseen toxicities and complicate the therapeutic window.[5]
This guide provides a comparative analysis of modern experimental approaches to characterize the cross-reactivity profile of this compound derivatives. As direct cross-reactivity studies on this specific class of compounds are not yet prevalent in the literature, we will draw upon established methodologies for assessing the selectivity of covalent inhibitors to provide a robust framework for researchers in this field. Understanding the causality behind experimental choices is paramount, and this guide will equip you with the knowledge to design and interpret self-validating cross-reactivity studies.
The Electrophilic Nature and its Implications for Selectivity
The 3-chloropropanamide functional group is an α-chloroacetamide, a well-known "warhead" in the design of covalent inhibitors. This group can react with nucleophilic amino acid residues in proteins, most notably the thiol group of cysteine, via a nucleophilic substitution reaction. The non-covalent binding affinity of the naphthalen-2-yl)propanamide portion of the molecule for the target protein positions the reactive chloropropanamide moiety in proximity to a nucleophilic residue, facilitating covalent bond formation.[6]
The central challenge lies in the fact that this reactivity is not inherently specific. Many proteins in the proteome possess reactive cysteines, and a poorly designed covalent inhibitor can indiscriminately modify numerous off-targets.[7] Therefore, a thorough investigation of cross-reactivity is not just a regulatory hurdle but a fundamental aspect of understanding the compound's mechanism of action and ensuring its safety.
Comparative Analysis of Cross-Reactivity Assessment Methodologies
A multi-pronged approach is essential for a comprehensive understanding of a covalent inhibitor's selectivity. Below, we compare several state-of-the-art techniques, outlining their principles, strengths, and limitations.
| Methodology | Principle | Strengths | Limitations | Primary Application |
| Glutathione (GSH) Reactivity Assay | Measures the rate of reaction of the compound with the biological thiol glutathione, a proxy for non-specific reactivity.[8] | Simple, high-throughput, provides a baseline for intrinsic reactivity.[4] | Does not account for protein-scaffold specific interactions that govern selectivity. | Early-stage screening to flag hyper-reactive compounds. |
| Intact Protein Mass Spectrometry | Directly measures the mass shift of a purified target protein upon incubation with the inhibitor, confirming covalent modification.[4] | Unambiguously confirms covalent binding to the intended target. Provides stoichiometry of binding. | Low-throughput, requires purified protein, does not identify off-targets. | Target engagement validation. |
| Competitive Activity-Based Protein Profiling (ABPP) | Utilizes broad-spectrum covalent probes to label active enzymes in a complex proteome. A selective inhibitor will compete with the probe for binding to its target, leading to a decrease in the probe's signal for that specific protein.[9] | Proteome-wide selectivity profiling in a native biological system. Identifies both on- and off-targets simultaneously.[10][11] | Can be limited by the availability and coverage of suitable probes. May not detect modifications of non-enzymatic proteins. | In-depth selectivity profiling and off-target identification. |
| Chemoproteomic Target Identification with Alkyne-Tagged Probes | An alkyne-tagged version of the inhibitor is used to treat cells. The tagged proteins are then "clicked" to a biotin reporter for enrichment and identification by mass spectrometry.[10] | Directly identifies the full spectrum of proteins that are covalently modified by the inhibitor. Does not rely on competition. | Synthesis of a suitable probe can be challenging. The tag may alter the compound's properties. | Unbiased identification of all potential on- and off-targets. |
Experimental Protocols: A Step-by-Step Guide
Glutathione (GSH) Reactivity Assay
This initial screen provides a rapid assessment of the intrinsic electrophilicity of the this compound derivatives.
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of glutathione (GSH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Initiate the reaction by mixing the test compound and GSH solution at a defined concentration.
-
Monitor the depletion of GSH over time using a thiol-reactive fluorescent probe (e.g., ThioGlo™) or by LC-MS.
-
Calculate the half-life (t1/2) of the reaction. Compounds with a very short half-life are likely to be highly reactive and non-selective.[4]
Causality: A high rate of reaction with GSH suggests that the compound is intrinsically reactive and may covalently modify many proteins non-specifically. This assay helps to deprioritize compounds that are likely to have significant off-target effects early in the discovery process.
Intact Protein Mass Spectrometry for Target Engagement
This experiment confirms that the primary target is indeed covalently modified by the inhibitor.
Protocol:
-
Incubate the purified target protein with a molar excess of the this compound derivative for a defined period.
-
Remove excess, unbound inhibitor using a desalting column.
-
Analyze the protein sample by high-resolution mass spectrometry (e.g., ESI-TOF).
-
Compare the mass spectrum of the treated protein with that of an untreated control. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent adduction.
Causality: This direct measurement provides unequivocal evidence of target engagement and can also reveal the stoichiometry of binding (i.e., how many inhibitor molecules are bound per protein molecule).
Competitive Activity-Based Protein Profiling (ABPP)
This powerful technique provides a global view of the inhibitor's selectivity within a complex biological system.
Workflow Diagram:
Caption: Competitive ABPP workflow for selectivity profiling.
Protocol:
-
Treat a cell lysate or live cells with the this compound derivative at various concentrations.
-
As a control, treat a parallel sample with vehicle (DMSO).
-
Add a broad-spectrum, cysteine-reactive covalent probe (e.g., iodoacetamide-alkyne followed by click chemistry to a fluorescent tag) to all samples.
-
Allow the probe to react with the remaining accessible cysteine residues.
-
Separate the proteins by SDS-PAGE and visualize the probe-labeled proteins using in-gel fluorescence scanning.
-
Alternatively, for deeper analysis, use a biotinylated probe, enrich the probe-labeled proteins on streptavidin beads, and identify them by LC-MS/MS.[10][11]
Causality: A selective inhibitor will bind to its target protein, preventing the subsequent labeling of that protein by the broad-spectrum probe. This results in a dose-dependent decrease in the fluorescence signal or mass spectrometry signal for the target protein, while the signals for most other proteins remain unchanged. The appearance of signal reduction for other proteins indicates off-target binding.
Chemoproteomic Profiling with a Custom Alkyne-Tagged Probe
This approach provides the most direct and unbiased map of the inhibitor's interactome.
Workflow Diagram:
Caption: Chemoproteomics workflow for direct off-target identification.
Protocol:
-
Synthesize a derivative of this compound that incorporates a terminal alkyne group. This tag should be placed on a part of the molecule that is not critical for target binding.
-
Treat live cells with the alkyne-tagged probe.
-
Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide reporter to the alkyne-tagged proteins.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Digest the enriched proteins and identify them by quantitative mass spectrometry.[10]
Causality: This method directly identifies the proteins that have been covalently modified by the inhibitor. By comparing the proteins enriched from probe-treated cells to those from control cells, a high-confidence list of on- and off-targets can be generated.
Conclusion: Towards Selective Covalent Inhibitors
The development of this compound derivatives as therapeutic agents requires a rigorous evaluation of their selectivity. Due to the presence of a reactive electrophilic center, these compounds are likely to act as covalent inhibitors, making cross-reactivity a key consideration. The comparative guide presented here offers a roadmap for researchers to navigate the complexities of selectivity profiling. By employing a combination of rapid screening assays like the GSH reactivity test, confirmatory target engagement studies using intact protein mass spectrometry, and comprehensive proteome-wide analyses such as competitive ABPP and custom probe-based chemoproteomics, a clear picture of a compound's selectivity can be established. This multi-faceted approach, grounded in a deep understanding of the underlying chemical principles, will enable the rational design and selection of this compound derivatives with the desired therapeutic effects and minimal off-target liabilities.
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Safety Operating Guide
3-chloro-N-(naphthalen-2-yl)propanamide proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-chloro-N-(naphthalen-2-yl)propanamide
Introduction: Beyond the Benchtop
The fundamental principle for disposing of this compound is to treat it as a hazardous, halogenated organic waste . Its molecular structure, containing chlorine, an amide group, and a naphthalene ring, dictates the specific handling and disposal pathway required to ensure safety and compliance with federal and local regulations.[1][2]
PART 1: Hazard Assessment & Chemical Profile
Before handling any chemical for disposal, a thorough understanding of its properties and potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, its hazard profile can be inferred from its chemical class. As a chlorinated amide of a polycyclic aromatic hydrocarbon, it must be handled as a substance with potential toxicity, and its disposal route is governed by its halogen content.
Key Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 183111-59-3 | PubChem[3] |
| Molecular Formula | C₁₃H₁₂ClNO | PubChem[3] |
| Molecular Weight | 233.7 g/mol | PubChem[3] |
Inferred Hazards:
-
Halogenated Organic: Compounds containing chlorine, bromine, fluorine, or iodine are categorized as halogenated waste.[1] This is the single most important classification for its disposal, as these compounds often require high-temperature incineration in specialized facilities to prevent the formation of toxic byproducts.[4][5]
-
Toxicity: Many halogenated organic compounds and naphthalene derivatives are toxic, and some are suspected carcinogens.[2][6] Therefore, exposure should be minimized.
-
Environmental Hazard: Naphthalene-based compounds can be persistent in the environment.[6] Improper disposal can lead to contamination of soil and water.
PART 2: Immediate Safety & Personal Protective Equipment (PPE)
Protecting yourself is the first step in any laboratory procedure. Given the inferred hazards, stringent adherence to PPE protocols is mandatory.
Required PPE:
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles that comply with OSHA regulations (29 CFR 1910.133).[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, consider heavier-duty gloves and consult a glove compatibility chart.[8]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling of this compound, especially in solid/powder form or when generating aerosols, should be conducted inside a certified chemical fume hood to prevent inhalation.[8]
In the event of accidental exposure, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[7][9]
PART 3: The Disposal Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for safely segregating and preparing this compound for final disposal by your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Characterization and Segregation
This is the most critical decision point. This compound must be disposed of as Halogenated Organic Waste .
-
Action: Designate a specific waste container solely for halogenated organic compounds.[1]
-
Causality: Halogenated and non-halogenated waste streams are disposed of differently and have significantly different disposal costs.[2][10] Mixing them leads to expensive re-processing for the entire container and violates compliance standards. Halogenated waste requires incineration at facilities equipped with scrubbers to neutralize acidic gases (like HCl) produced during combustion.[5]
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and exposures.
-
Action: Select a container made of a material compatible with chlorinated organic compounds (e.g., a high-density polyethylene or glass bottle). The container must have a leak-proof, screw-top cap.[11][12][13]
-
Action: Keep the waste container closed at all times except when actively adding waste.[13][14] This is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA) to prevent the release of volatile organic compounds (VOCs).[15]
Step 3: Accurate and Compliant Labeling
Proper labeling is a non-negotiable regulatory requirement and ensures safe handling by all personnel.
-
Action: Before adding any waste, affix a "Hazardous Waste" label provided by your EHS office to the container.[2][14]
-
Action: Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[13]
-
Action: As waste is added, maintain a list of all constituents and their approximate percentages if it is a mixed waste stream.[10]
-
Action: Note the "Accumulation Start Date," which is the date the first drop of waste was added to the container.[16]
Step 4: Safe Accumulation and Storage
Waste must be stored safely in a designated laboratory area while awaiting pickup.
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA) .[2][14] This area should be at or near the point of generation.
-
Action: The SAA must be under the control of the laboratory personnel.
-
Action: Ensure the container is kept in secondary containment (such as a spill tray) to contain any potential leaks.[11]
-
Action: Do not accumulate more than 55 gallons of hazardous waste in an SAA, as per EPA regulations.[14] Once this limit is reached, the container must be moved to a central storage area within 3 days.[14]
PART 4: Disposal Workflow and Spill Management
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for proper segregation and disposal.
Spill & Decontamination Procedures
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Contain & Absorb: Use an appropriate absorbent material (e.g., vermiculite or a chemical spill pad) to soak up the spill.[13][17]
-
Collect Waste: Carefully collect the absorbent material and any contaminated debris.
-
Dispose as Hazardous Waste: Place all contaminated materials, including used PPE, into a sealed, properly labeled hazardous waste bag or container for disposal via the halogenated waste stream.[12][17]
-
Decontaminate: Clean the spill area according to your lab's standard operating procedures.
For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.[13]
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety and environmental responsibility. By understanding the chemical's characteristics, adhering to a strict segregation protocol, and following established regulatory guidelines from bodies like the EPA and OSHA, we ensure that our work contributes to scientific advancement without compromising the well-being of our colleagues or the health of our planet.[18][19] Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
